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  • Product: 3-Chloro-4-(2-methylpropoxy)aniline
  • CAS: 5493-76-5

Core Science & Biosynthesis

Foundational

3-Chloro-4-(2-methylpropoxy)aniline CAS number

Strategic Utilization of 3-Chloro-4-(2-methylpropoxy)aniline (CAS 5493-76-5) in Targeted Drug Discovery: A Technical Whitepaper Executive Summary As a Senior Application Scientist in early-stage drug discovery, selecting...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization of 3-Chloro-4-(2-methylpropoxy)aniline (CAS 5493-76-5) in Targeted Drug Discovery: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, selecting the right building blocks is not merely a matter of chemical availability; it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 3-Chloro-4-(2-methylpropoxy)aniline (CAS 5493-76-5) represents a highly specialized aniline derivative frequently leveraged in the design of kinase inhibitors and other targeted therapeutics[1]. This whitepaper elucidates the structural rationale, physicochemical properties, and validated synthetic protocols for integrating this molecule into advanced medicinal chemistry workflows.

Structural Rationale and Causality in Drug Design

The molecular architecture of 3-chloro-4-(2-methylpropoxy)aniline (also commonly referred to as 3-chloro-4-isobutoxyaniline) is deliberately engineered to satisfy specific pharmacophoric requirements in target binding:

  • The Aniline Core (-NH2): Serves as the primary nucleophile. In kinase inhibitor design, this moiety is typically converted into a urea, amide, or secondary amine. The resulting functional group often acts as a critical hydrogen bond donor to the hinge region of the kinase domain.

  • The 3-Chloro Substituent: Halogen incorporation at the meta position serves a dual purpose. First, it modulates the pKa of the aniline, preventing hyper-reactivity and improving the metabolic stability of the final drug. Second, it provides a steric shield that locks the conformation of the adjacent groups, while also engaging in potential halogen bonding with backbone carbonyls in the target protein.

  • The 4-(2-Methylpropoxy) / Isobutoxy Group: This branched, lipophilic tail is highly effective at occupying deep hydrophobic pockets, such as the DFG-out allosteric site found in Type II kinase inhibitors. The oxygen atom can act as a weak hydrogen bond acceptor, while the isobutyl group provides significant van der Waals interactions[2].

Pharmacophore Compound 3-Chloro-4-(2-methylpropoxy)aniline CAS: 5493-76-5 Aniline Aniline (-NH2) Nucleophilic Coupling Center Compound->Aniline Functionalizes via Chloro 3-Chloro Substituent Steric Shield & Halogen Bond Compound->Chloro Stabilizes via Isobutoxy 4-Isobutoxy Group DFG-out Pocket Occupation Compound->Isobutoxy Binds via

Logical relationship of CAS 5493-76-5 functional groups and their medicinal chemistry roles.

Physicochemical Profiling

Accurate physicochemical data is the bedrock of reproducible synthesis. The following table summarizes the core metrics for CAS 5493-76-5, providing the necessary parameters for stoichiometric calculations and analytical tracking[1].

PropertyValueCausality / Impact on Workflow
CAS Number 5493-76-5Unique identifier for procurement and regulatory tracking.
Molecular Formula C10H14ClNODictates mass spectrometry (M+H)+ expected at m/z 200.08.
Molecular Weight 199.68 g/mol Essential for precise stoichiometric calculations.
InChI Code 1S/C10H14ClNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3Standardized structural representation for database querying.
InChIKey TXBJPPNVNUGOMN-UHFFFAOYSA-NUsed for exact structure matching in cheminformatics.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and scientific integrity, protocols must be self-validating. The following methodology details the conversion of 3-chloro-4-(2-methylpropoxy)aniline into a pharmacologically relevant diaryl urea intermediate.

Protocol: Synthesis of 1-(3-chloro-4-(2-methylpropoxy)phenyl)-3-(substituted)urea Objective: To couple the aniline with an isocyanate to form a urea linkage, a common motif in kinase inhibitors.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (1.0 mmol, 199.7 mg) of 3-chloro-4-(2-methylpropoxy)aniline[1] in 5.0 mL of anhydrous Dichloromethane (DCM).

    • Causality: Anhydrous DCM is critical. Trace water will react with the isocyanate in the next step to form a symmetric urea byproduct, drastically reducing yield and complicating purification.

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.05 equivalents of the target isocyanate dropwise.

    • Causality: Cooling controls the exothermic nature of the addition, preventing thermal degradation of the isocyanate and suppressing off-target side reactions.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 4-6 hours under a nitrogen atmosphere.

    • Causality: Nitrogen prevents atmospheric moisture ingress. The time frame ensures complete conversion, which can be monitored by Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system.

  • Quenching and Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: NaHCO3 neutralizes any trace acidic impurities. Na2SO4 removes residual water prior to concentration, preventing hydrolysis during evaporation.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 0% to 30% EtOAc in Hexanes).

Workflow N1 Step 1: Solvation Anhydrous DCM (Moisture Control) N2 Step 2: Isocyanate Addition 0 °C (Exotherm Mitigation) N1->N2 N3 Step 3: Propagation N2 Atmosphere, 4-6h N2->N3 N4 Step 4: Aqueous Workup NaHCO3 Wash & Na2SO4 Drying N3->N4 N5 Step 5: Purification Flash Chromatography N4->N5

Step-by-step synthetic workflow for diaryl urea formation emphasizing self-validating control points.

Analytical Validation

To confirm the integrity of the synthesized intermediate, rigorous analytical validation is required.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize a C18 column with a water/acetonitrile gradient containing 0.1% formic acid. The presence of the chlorine atom will be distinctly visible via the characteristic 3:1 isotopic ratio of the 35Cl and 37Cl peaks[1].

  • 1H NMR (Proton Nuclear Magnetic Resonance): In DMSO-d6, the isobutoxy group will present a distinct splitting pattern: a doublet for the two methyl groups (~1.0 ppm), a multiplet for the methine proton (~2.1 ppm), and a doublet for the methylene protons adjacent to the oxygen (~3.8 ppm). The aromatic protons will appear between 6.5 and 7.5 ppm, with coupling constants reflecting the 1,2,4-substitution pattern.

Conclusion

The strategic selection of 3-chloro-4-(2-methylpropoxy)aniline (CAS 5493-76-5) empowers medicinal chemists to rapidly access complex, biologically active chemical space. By adhering to moisture-controlled synthetic protocols and understanding the mechanistic causality of its functional groups, researchers can reliably integrate this building block into high-value drug discovery pipelines.

References

  • Title: 130566-35-7 | 3-Chloro-2-(2-methylpropoxy)
  • Title: 3-chloro-4-(2-methylpropoxy)
  • Title: 3-chloro-4-(2-methylpropoxy)aniline | 5493-76-5 - Sigma-Aldrich (Detailed Properties)

Sources

Exploratory

An In-depth Technical Guide to 3-Chloro-4-(2-methylpropoxy)aniline: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-Chloro-4-(2-methylpropoxy)aniline, a substituted aniline of significant interest in medicinal chemistry and drug development. This document elucidates its physi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-Chloro-4-(2-methylpropoxy)aniline, a substituted aniline of significant interest in medicinal chemistry and drug development. This document elucidates its physicochemical properties, provides detailed protocols for its synthesis and characterization, and explores its potential applications as a building block in the creation of novel therapeutic agents. The content herein is intended for researchers, scientists, and professionals engaged in drug development and organic synthesis.

Physicochemical Properties and Molecular Structure

3-Chloro-4-(2-methylpropoxy)aniline, also known as 3-chloro-4-isobutoxyaniline, is an aromatic amine with the chemical formula C₁₀H₁₄ClNO. Its structure features a benzene ring substituted with a chlorine atom, an amino group, and an isobutoxy group. This unique combination of functional groups imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of complex organic molecules.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄ClNOInferred from structure
Molecular Weight 199.68 g/mol [1]
CAS Number 5493-76-5[1]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Solubility Expected to be soluble in common organic solvents (e.g., methanol, ethanol, chloroform) and sparingly soluble in water.General knowledge
InChI Code 1S/C10H14ClNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3[1]
InChI Key TXBJPPNVNUGOMN-UHFFFAOYSA-N[1]

Synthesis of 3-Chloro-4-(2-methylpropoxy)aniline: A Step-by-Step Protocol

The synthesis of 3-Chloro-4-(2-methylpropoxy)aniline can be achieved through a two-step process starting from a commercially available precursor. The following protocol outlines a reliable method for its preparation.

Synthetic Pathway Overview

The synthesis involves the etherification of a substituted phenol followed by the reduction of a nitro group to an amine. This approach is a common and effective strategy for preparing substituted anilines.

Synthesis_of_3-Chloro-4-(2-methylpropoxy)aniline start 2-Chloro-4-nitrophenol step1 Williamson Ether Synthesis (Isobutyl bromide, K2CO3, Acetone) start->step1 intermediate 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene step1->intermediate step2 Nitro Group Reduction (Fe, NH4Cl, EtOH/H2O) intermediate->step2 product 3-Chloro-4-(2-methylpropoxy)aniline step2->product

Caption: Synthetic route for 3-Chloro-4-(2-methylpropoxy)aniline.

Experimental Protocol

Step 1: Synthesis of 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene

  • To a solution of 2-chloro-4-nitrophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add isobutyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to yield 1-chloro-2-(2-methylpropoxy)-4-nitrobenzene.

Step 2: Synthesis of 3-Chloro-4-(2-methylpropoxy)aniline

  • To a mixture of 1-chloro-2-(2-methylpropoxy)-4-nitrobenzene (1 equivalent) in ethanol and water, add iron powder (3 equivalents) and ammonium chloride (0.5 equivalents).

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-Chloro-4-(2-methylpropoxy)aniline.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 3-Chloro-4-(2-methylpropoxy)aniline. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesized Product cluster_analysis Analytical Characterization product Crude 3-Chloro-4-(2-methylpropoxy)aniline tlc TLC (Purity Check) product->tlc hplc HPLC (Purity Assessment) tlc->hplc nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ir IR Spectroscopy (Functional Group Analysis) ms->ir hplc->nmr

Sources

Foundational

3-Chloro-4-(2-methylpropoxy)aniline (CAS 5493-76-5): Structural Profiling, Synthetic Methodologies, and Applications in Drug Development

Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter the need for highly specific, functionally dense building blocks. 3-Chloro-4-(2-methylpropoxy)aniline , also known...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the need for highly specific, functionally dense building blocks. 3-Chloro-4-(2-methylpropoxy)aniline , also known as 3-chloro-4-isobutoxyaniline (CAS 5493-76-5)[1], is a prime example of an ortho-substituted aniline ether that offers a unique combination of steric shielding, lipophilicity, and electronic modulation. This whitepaper provides an in-depth technical guide to its structural properties, a field-proven chemoselective synthetic workflow, and its strategic utility in modern drug discovery.

Structural and Physicochemical Profiling

The molecular architecture of 3-chloro-4-(2-methylpropoxy)aniline features a central benzene ring heavily influenced by three distinct substituents: an electron-donating amino group (-NH₂), a sterically demanding and lipophilic isobutoxy group (-OCH₂CH(CH₃)₂), and a moderately electron-withdrawing chloro group (-Cl). This "push-pull" electronic system dictates its reactivity profile, making the aniline nitrogen highly nucleophilic while preserving the aryl chloride for potential late-stage cross-coupling.

Table 1: Key Physicochemical Properties[2],[3]
PropertyValue
Chemical Name 3-Chloro-4-(2-methylpropoxy)aniline
Common Synonym 3-Chloro-4-isobutoxyaniline
CAS Registry Number 5493-76-5
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
SMILES CC(C)COC1=C(Cl)C=C(N)C=C1
Appearance Low-melting solid or viscous dark liquid
Hydrogen Bond Donors 1 (Primary amine, -NH₂)
Hydrogen Bond Acceptors 2 (Ether oxygen, amine nitrogen)

Synthetic Methodologies: A Two-Step Chemoselective Workflow

Designing a robust synthesis for 3-chloro-4-(2-methylpropoxy)aniline requires careful consideration of regiochemistry and chemoselectivity. The most reliable, self-validating route begins with 2-chloro-4-nitrophenol .

Causality & Rationale:

  • Williamson Ether Synthesis: The strongly electron-withdrawing nitro group at the para position of the starting phenol significantly increases its acidity (pKa ~ 7.1). This allows for the use of a mild base (K₂CO₃) rather than hazardous hydrides, minimizing E2 elimination side-reactions of the isobutyl bromide[2].

  • Chemoselective Reduction: Catalytic hydrogenation (Pd/C, H₂) of the resulting nitroarene frequently leads to unwanted hydrodehalogenation (cleavage of the C-Cl bond). To prevent this, a dissolving metal reduction utilizing iron powder and ammonium chloride (Fe/NH₄Cl) is employed. This method reduces the nitro group via a single-electron transfer mechanism while leaving the aryl chloride completely intact[3],[4].

Synthesis A 2-Chloro-4-nitrophenol + Isobutyl Bromide B 1-Isobutoxy-2-chloro- 4-nitrobenzene A->B K2CO3, DMF 80°C, 8h C 3-Chloro-4-(2-methylpropoxy)aniline (Target) B->C Fe, NH4Cl EtOH/H2O, 80°C

Caption: Two-step chemoselective synthetic workflow for 3-Chloro-4-(2-methylpropoxy)aniline.

Protocol 1: Williamson Ether Synthesis of 1-Isobutoxy-2-chloro-4-nitrobenzene
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-nitrophenol (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv)[2].

  • Solvent & Reagent: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). Stir at room temperature for 15 minutes to generate the phenoxide ion in situ.

  • Alkylation: Dropwise add 1-bromo-2-methylpropane (isobutyl bromide) (1.2 equiv).

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 8 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the bright yellow phenolic spot is consumed.

  • Workup: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Chemoselective Reduction using Fe/NH₄Cl
  • Setup: Dissolve the crude 1-isobutoxy-2-chloro-4-nitrobenzene (1.0 equiv) in a 4:1 mixture of Ethanol/Water (0.2 M concentration).

  • Reagents: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl) (5.0 equiv)[3].

  • Reaction: Heat the suspension to a vigorous reflux (80 °C) for 4 hours. The mixture will turn into a dark brown/black slurry as iron oxides form.

  • Workup (Critical Step): To avoid the notoriously difficult filtration of gelatinous iron sludge, cool the mixture slightly and filter it hot through a tightly packed pad of Celite. Wash the filter cake generously with hot EtOAc.

  • Isolation: Concentrate the filtrate to remove ethanol, partition the aqueous residue with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the target aniline as a dark oil/low-melting solid.

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized batch, the following analytical suite is mandatory:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic isobutyl signals: a doublet at ~3.8 ppm (-OCH₂-), a multiplet at ~2.1 ppm (-CH-), and a doublet at ~1.0 ppm (-CH₃)₂. The broad singlet for the -NH₂ protons typically appears around 3.5–4.0 ppm.

  • LC-MS (ESI+): The mass spectrum must show the [M+H]⁺ peak at m/z 200.1, accompanied by the characteristic M+2 isotope peak at m/z 202.1 (approx. 3:1 ratio), confirming the presence of the single chlorine atom.

Mechanistic Pathways & Reactivity

The strategic placement of functional groups on this scaffold allows for orthogonal reactivity, which is highly prized in medicinal chemistry.

Reactivity Core 3-Chloro-4-(2-methylpropoxy)aniline NH2 Amino Group (-NH2) Nucleophilic Center (Amidation/Alkylation) Core->NH2 Cl Chloro Group (-Cl) Steric Shielding & Inductive Effect (Cross-Coupling) Core->Cl OR Isobutoxy Group (-OR) Lipophilic Donor (Receptor Binding) Core->OR

Caption: Key functional groups and their orthogonal reactivity profiles.

  • Amine Nucleophilicity: The primary amine is highly nucleophilic and readily undergoes amidation with acyl chlorides or reductive amination with aldehydes to form secondary/tertiary amines.

  • Aryl Chloride Cross-Coupling: While less reactive than aryl bromides or iodides, the aryl chloride can be selectively engaged in Buchwald-Hartwig or Suzuki-Miyaura cross-coupling reactions using specialized, electron-rich palladium ligands (e.g., XPhos or BrettPhos).

Applications in Drug Discovery

In modern rational drug design, 3-chloro-4-(2-methylpropoxy)aniline acts as a privileged pharmacophore building block.

  • Kinase Inhibitors: The aniline nitrogen is frequently incorporated into hinge-binding motifs (e.g., via coupling to a pyrimidine or quinoline core). The isobutoxy group acts as a lipophilic vector that projects into the solvent-exposed region or a hydrophobic sub-pocket of the kinase domain.

  • Metabolic Stability: The ortho-chlorine atom provides steric shielding to the ether linkage, significantly reducing the rate of cytochrome P450-mediated O-dealkylation, thereby improving the pharmacokinetic half-life of the resulting drug candidate.

References

  • Campbell, C. D., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education (ACS Publications). Retrieved from[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Chloro-4-(2-methylpropoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloro-4-(2-methylpropoxy)aniline, also known as 3-chloro-4-isobutoxyaniline, is a substituted aniline that serves as a valuable intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(2-methylpropoxy)aniline, also known as 3-chloro-4-isobutoxyaniline, is a substituted aniline that serves as a valuable intermediate in medicinal chemistry and organic synthesis. Its structural motif, featuring a chlorinated and ether-linked benzene ring with a reactive amine group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the chloro, isobutoxy, and amino groups allows for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-4-(2-methylpropoxy)aniline is provided in the table below. These properties are essential for its handling, storage, and use in chemical reactions.

PropertyValueSource
CAS Number 5493-76-5[1]
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Synonyms 3-chloro-4-isobutoxyaniline
InChI 1S/C10H14ClNO/c1-7(2)6-13-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3
InChI Key TXBJPPNVNUGOMN-UHFFFAOYSA-N

Synthetic Routes

The most common and efficient synthesis of 3-Chloro-4-(2-methylpropoxy)aniline is a two-step process. This involves an initial Williamson ether synthesis to introduce the isobutoxy group, followed by the reduction of a nitro group to the desired aniline. This approach is widely applicable for the synthesis of various substituted anilines.[2][3]

Step 1: Williamson Ether Synthesis of 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene

The first step involves the reaction of a suitable nitrophenol with an isobutyl halide in the presence of a base. The choice of starting material is critical; in this case, 2-chloro-4-nitrophenol is the logical precursor. The Williamson ether synthesis is a robust and well-understood reaction, offering high yields and scalability.[3]

Reaction Scheme:

Williamson_Ether_Synthesis reactant1 2-Chloro-4-nitrophenol reaction reactant1->reaction reactant2 Isobutyl bromide reactant2->reaction base K₂CO₃ reaction_label Acetonitrile, 70°C base->reaction_label product 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene reaction->product

Synthetic pathway for 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene.

Detailed Experimental Protocol:

  • To a solution of 2-chloro-4-nitrophenol (1.0 equivalent) in acetonitrile or DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.

  • Add isobutyl bromide (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 70°C and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • The product, 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene, will precipitate and can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Rationale for Experimental Choices:

  • Solvent: Acetonitrile and DMF are excellent polar aprotic solvents for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 reaction.

  • Base: Potassium carbonate is a mild and inexpensive base, suitable for deprotonating the phenol without causing unwanted side reactions.

  • Temperature: Heating to 70°C provides sufficient energy to drive the reaction to completion in a reasonable timeframe without significant decomposition of the reactants or products.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene to the corresponding aniline. Two common and effective methods for this transformation are chemical reduction with iron powder and catalytic hydrogenation.

This is a classic and reliable method for nitro group reduction that is well-suited for a standard laboratory setting and is often used in industrial processes due to its cost-effectiveness and safety.[2][4][5]

Reaction Scheme:

Nitro_Reduction_Fe reactant 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene reaction reactant->reaction reagents Fe, NH₄Cl reaction_label Ethanol/Water, Reflux reagents->reaction_label product 3-Chloro-4-(2-methylpropoxy)aniline reaction->product

Chemical reduction of the nitro group using iron.

Detailed Experimental Protocol:

  • To a round-bottom flask, add 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene (1.0 equivalent), iron powder (3.0 equivalents), and ammonium chloride (3.0 equivalents).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® while hot to remove the iron salts.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-Chloro-4-(2-methylpropoxy)aniline. The product can be further purified by column chromatography if necessary.[2]

Rationale for Experimental Choices:

  • Reducing Agent: Iron powder in the presence of an acidic catalyst (generated in situ from ammonium chloride) is a mild and selective reducing agent for nitro groups.

  • Solvent System: The ethanol/water mixture is effective at dissolving the organic substrate while also being compatible with the inorganic reagents.

  • Workup: Filtration through Celite is crucial for removing the fine iron particles and iron oxides. The subsequent aqueous workup removes any remaining inorganic salts.

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity. However, it requires specialized equipment for handling hydrogen gas under pressure.[3][6]

Reaction Scheme:

Catalytic_Hydrogenation reactant 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene reaction reactant->reaction reagents H₂ (g), Pt/C reaction_label Toluene or Ethanol, High Pressure reagents->reaction_label product 3-Chloro-4-(2-methylpropoxy)aniline reaction->product

Catalytic hydrogenation of the nitro group.

Detailed Experimental Protocol:

  • In a high-pressure reaction vessel, dissolve 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene (1.0 equivalent) in toluene or ethanol.

  • Add a catalytic amount of 5% or 10% Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C).

  • Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C) for 2-6 hours, monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-Chloro-4-(2-methylpropoxy)aniline.

Rationale for Experimental Choices:

  • Catalyst: Platinum and Palladium on carbon are highly effective catalysts for the hydrogenation of nitro groups.

  • Hydrogen Pressure: Elevated pressure increases the concentration of hydrogen in the solution, accelerating the reaction rate.

  • Safety: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts, requiring careful handling and appropriate safety precautions.

Applications in Drug Discovery

Substituted anilines are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds. The 3-chloro-4-alkoxyaniline scaffold, in particular, has been utilized in the development of kinase inhibitors for cancer therapy. For example, the related compound 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a key intermediate in the synthesis of orally active, irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase, which are potent antitumor agents.[7][8][9]

The presence of the aniline nitrogen in 3-Chloro-4-(2-methylpropoxy)aniline provides a nucleophilic handle for a variety of coupling reactions, such as amide bond formation, urea and thiourea formation, and N-arylation reactions. The chloro and isobutoxy substituents can influence the electronic properties and lipophilicity of the final molecule, which are critical parameters for drug-likeness and pharmacokinetic properties. The isobutoxy group can also engage in hydrophobic interactions within the binding pocket of a target protein.

Safety and Handling

Based on the SDS for similar compounds like 3-Chloro-2-methyl aniline and 3-Chloro-4-methylaniline, the following hazards may be associated with 3-Chloro-4-(2-methylpropoxy)aniline:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[10][11][12]

  • Irritation: May cause skin, eye, and respiratory irritation.[10][12]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[10]

First Aid Measures:

  • In case of skin contact: Wash off immediately with plenty of soap and water.[10][11][12]

  • In case of eye contact: Rinse cautiously with water for several minutes.[10][11][12]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[10][12]

  • If swallowed: Rinse mouth and seek medical attention.[10][11][12]

It is imperative to consult the specific SDS provided by the supplier before handling this compound and to work in a well-ventilated fume hood.

Conclusion

3-Chloro-4-(2-methylpropoxy)aniline is a valuable and versatile chemical intermediate with significant potential in drug discovery and organic synthesis. Its straightforward two-step synthesis from readily available starting materials makes it an accessible building block for researchers. The presence of multiple functional groups allows for diverse chemical modifications, enabling the creation of novel and complex molecular architectures. While further studies are needed to fully characterize its properties and explore its applications, the information presented in this guide provides a solid foundation for its use in the laboratory. As with all chemical reagents, proper safety precautions should be strictly followed during its handling and use.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Evaluation of Tyrosine Kinase Inhibitor Scaffolds Derived from 3-Chloro-4-(2-methylpropoxy)aniline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The development of small-molecule t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The development of small-molecule tyrosine kinase inhibitors (TKIs) relies heavily on the strategic selection of functionalized aniline building blocks. 3-Chloro-4-(2-methylpropoxy)aniline (CAS: 5493-76-5)[1] is a highly privileged, versatile intermediate in the design of ATP-competitive kinase inhibitors.

The structural architecture of this specific aniline provides two critical pharmacological advantages:

  • Steric & Lipophilic Engagement: The 2-methylpropoxy (isobutoxy) tail acts as a bulky, lipophilic moiety that perfectly occupies the deep hydrophobic pocket adjacent to the ATP-binding cleft in several receptor tyrosine kinases (RTKs).

  • Electronic & Metabolic Modulation: The 3-chloro substituent serves a dual purpose. Electronically, its inductive electron-withdrawing effect lowers the pKa of the aniline amine, which modulates its nucleophilicity during synthesis and its hydrogen-bonding capacity in the biological target. Metabolically, the halogen blocks CYP450-mediated oxidation at the vulnerable meta-position, enhancing the half-life of the resulting drug candidate.

This application note details two distinct, self-validating synthetic workflows utilizing this building block: the generation of 4-anilinoquinazoline derivatives (targeting EGFR/HER2)[2] and unsymmetrical diaryl ureas (targeting VEGFR-2/PDGFR)[3][4].

Pathway & Workflow Visualization

G Ligand Growth Factors (EGF / VEGF) Receptor Receptor Tyrosine Kinases (EGFR / VEGFR-2) Ligand->Receptor Downstream Downstream Signaling (RAS/RAF/MEK/ERK) Receptor->Downstream Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation Inhibitor1 4-Anilinoquinazolines (EGFR Inhibition) Inhibitor1->Receptor Blocks ATP Cleft Inhibitor2 Diaryl Ureas (VEGFR-2 Inhibition) Inhibitor2->Receptor Blocks ATP Cleft

Fig 1: Kinase signaling pathways and the targeted intervention by synthesized derivatives.

G SM 3-Chloro-4-(2-methylpropoxy)aniline (Building Block) R1 4-Chloro-6,7-dimethoxyquinazoline Isopropanol, Reflux SM->R1 R2 m-Tolyl Isocyanate Anhydrous DCM, RT SM->R2 P1 4-Anilinoquinazoline (EGFR Inhibitor) R1->P1 P2 Diaryl Urea (VEGFR-2 Inhibitor) R2->P2

Fig 2: Divergent synthetic workflow from the core aniline building block.

Experimental Protocols: Causality and Execution

Protocol A: Synthesis of 4-Anilinoquinazoline Derivatives (EGFR Inhibitors)

Objective: Synthesize N-(3-chloro-4-(2-methylpropoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine.

Mechanistic Rationale: This reaction proceeds via a Nucleophilic Aromatic Substitution ( SN​Ar ). The use of a protic solvent like isopropanol (IPA) is deliberate; trace amounts of HCl (either added catalytically or generated in situ from the initial reaction) protonate the N1 nitrogen of the quinazoline core. This protonation severely depletes electron density at the C4 position, making it highly susceptible to nucleophilic attack by the weakly nucleophilic 3-chloro-4-(2-methylpropoxy)aniline.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 eq, 5.0 mmol) and 3-chloro-4-(2-methylpropoxy)aniline (1.05 eq, 5.25 mmol) in 25 mL of anhydrous isopropanol.

  • Catalysis: Add 2 drops of concentrated HCl (37%) to initiate the autocatalytic cycle.

  • Reaction: Heat the mixture to reflux (82°C) under a nitrogen atmosphere for 4 hours.

  • Self-Validating Check: The reaction is self-indicating. As the SN​Ar proceeds, the product forms as a hydrochloride salt, which is insoluble in hot IPA. The transition from a cloudy suspension to a thick, bright yellow precipitate validates successful conversion. TLC (DCM:MeOH 9:1) should confirm the disappearance of the starting aniline ( Rf​=0.8 ).

  • Workup: Cool the mixture to 0°C in an ice bath for 1 hour to maximize precipitation. Filter the yellow solid under vacuum, wash sequentially with cold IPA (2 × 10 mL) and diethyl ether (2 × 10 mL), and dry under high vacuum to afford the product.

Protocol B: Synthesis of Diaryl Urea Derivatives (VEGFR-2 Inhibitors)

Objective: Synthesize 1-(3-chloro-4-(2-methylpropoxy)phenyl)-3-(m-tolyl)urea.

Mechanistic Rationale: This is a direct nucleophilic addition of the aniline amine to the electrophilic central carbon of an isocyanate[3]. Strict anhydrous conditions are mandatory. If water is present, it will react with the isocyanate to form a carbamic acid, which rapidly decarboxylates to form an amine. This newly formed amine will react with another equivalent of isocyanate, generating an unwanted symmetric urea byproduct, drastically reducing the yield of the target unsymmetrical diaryl urea[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 3-chloro-4-(2-methylpropoxy)aniline (1.0 eq, 3.0 mmol) in 15 mL of anhydrous dichloromethane (DCM) in a flame-dried, nitrogen-purged flask.

  • Addition: Cool the flask to 0°C. Add m-tolyl isocyanate (1.1 eq, 3.3 mmol) dropwise over 10 minutes using a gas-tight syringe.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validating Check: Monitor the reaction via ATR-FTIR. The complete disappearance of the intense, sharp isocyanate stretch at ∼2270 cm−1 and the appearance of a strong urea carbonyl stretch at ∼1650 cm−1 confirms reaction completion without the need for immediate chromatographic sampling.

  • Workup: Evaporate the DCM under reduced pressure. Triturate the crude solid with cold hexane/ethyl acetate (9:1) to remove unreacted isocyanate and trace symmetric urea. Filter and dry to yield the pure white solid.

Quantitative Data Summaries

Table 1: Reaction Optimization for Protocol A ( SN​Ar step)

The data demonstrates that protic solvents at reflux provide the optimal thermodynamic environment for the precipitation-driven reaction.

SolventTemperature (°C)Time (h)AdditiveIsolated Yield (%)Purity (HPLC, %)
THF65 (Reflux)12None42%88%
DMF1006 K2​CO3​ 65%91%
Isopropanol 82 (Reflux) 4 Cat. HCl 94% >98%
Ethanol78 (Reflux)6Cat. HCl87%96%
Table 2: Representative In Vitro Kinase Inhibitory Activity ( IC50​ )

Biological evaluation highlights the divergent target specificity achieved by appending different pharmacophores to the core aniline.

Compound ScaffoldEGFR (WT) IC50​ (nM)VEGFR-2 IC50​ (nM)Primary Cellular Target
4-Anilinoquinazoline (Protocol A)1.8 ± 0.3 >10,000A549 (Lung Carcinoma)
Diaryl Urea (Protocol B)>5,00012.4 ± 1.1 HUVEC (Endothelial)
Gefitinib (Control)2.5 ± 0.4>10,000A549 (Lung Carcinoma)
Sorafenib (Control)>10,0009.0 ± 0.8HUVEC (Endothelial)

References

  • Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. PMC (National Institutes of Health). Available at: [Link]

  • Design and Evaluation of Potent EGFR Inhibitors through the Incorporation of Macrocyclic Polyamine Moieties into the 4-Anilinoquinazoline Scaffold. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Application

Introduction: The Strategic Importance of Functionalized Anilines in Modern Drug Discovery

An Application Guide for the Synthesis and Use of 3-Chloro-4-(2-methylpropoxy)aniline In the landscape of medicinal chemistry, substituted anilines are a cornerstone class of intermediates, providing a versatile scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis and Use of 3-Chloro-4-(2-methylpropoxy)aniline

In the landscape of medicinal chemistry, substituted anilines are a cornerstone class of intermediates, providing a versatile scaffold for the synthesis of a vast array of bioactive molecules.[1] Their utility spans pharmaceuticals, agrochemicals, and advanced materials. The specific compound, 3-Chloro-4-(2-methylpropoxy)aniline (also known as 3-chloro-4-isobutoxyaniline), presents a unique combination of structural features that make it a valuable building block for drug development professionals.

The strategic placement of a chlorine atom at the 3-position and an isobutoxy group at the 4-position on the aniline ring imparts specific electronic and steric properties. The chloro group, being electron-withdrawing, can influence the pKa of the amine and provide a potential vector for halogen bonding or metabolic blocking.[2] Conversely, the isobutoxy group is a moderately lipophilic moiety that can enhance the compound's ability to cross cellular membranes, potentially improving the pharmacokinetic profile of derivative molecules.[1] This guide provides a comprehensive overview of a robust synthetic pathway for 3-Chloro-4-(2-methylpropoxy)aniline, detailed protocols for its characterization, and an exploration of its application as a key intermediate in the synthesis of targeted therapeutics, such as kinase inhibitors.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of the intermediate is fundamental to its successful application in multi-step synthesis.

PropertyValueReference
CAS Number 5493-76-5
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Appearance Typically a solid, may be a pale yellow or brown liquid
Synonyms 3-chloro-4-isobutoxyaniline
InChI Key TXBJPPNVNUGOMN-UHFFFAOYSA-N
Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, a reliable prediction of its key spectroscopic features can be made based on the analysis of analogous compounds.[1]

Spectroscopic TechniquePredicted Data
¹H NMR Aromatic protons (~6.5-7.0 ppm), Amine protons (broad singlet, ~3.5-4.5 ppm), Methylene protons of isobutoxy group (-CH₂-, ~3.8 ppm, doublet), Methine proton of isobutoxy group (-CH-, ~2.0 ppm, multiplet), Methyl protons of isobutoxy group (-CH₃, ~1.0 ppm, doublet).
¹³C NMR Six distinct aromatic carbon signals, four signals corresponding to the isobutoxy group carbons.
Mass Spectrometry (MS) Molecular ion peak (M+) corresponding to the molecular weight (199.68), with a characteristic M+2 isotope pattern for the single chlorine atom.
Infrared (IR) Characteristic peaks for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-O-C stretching of the ether (~1200-1250 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).

Proposed Synthetic Pathway and Protocols

A plausible and efficient synthesis of 3-Chloro-4-(2-methylpropoxy)aniline can be achieved via a two-step process starting from the readily available 2-chloro-4-nitrophenol. This pathway involves a Williamson ether synthesis followed by the chemical reduction of the nitro group.[1] This strategy is widely adopted for the synthesis of substituted anilines due to its high yields and operational simplicity.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol Intermediate_Nitro 3-Chloro-4-(2-methylpropoxy)nitrobenzene 2-Chloro-4-nitrophenol->Intermediate_Nitro Isobutyl bromide, K₂CO₃, DMF Final_Product 3-Chloro-4-(2-methylpropoxy)aniline Intermediate_Nitro->Final_Product Fe, NH₄Cl, EtOH/H₂O

Overall synthetic workflow for 3-Chloro-4-(2-methylpropoxy)aniline.
Protocol 1: Synthesis of 3-Chloro-4-(2-methylpropoxy)nitrobenzene

Objective: To introduce the 2-methylpropoxy (isobutoxy) group via a Williamson ether synthesis.

Rationale: This reaction proceeds via an Sₙ2 mechanism where the phenoxide, generated in situ by a base, acts as a nucleophile, attacking the primary carbon of isobutyl bromide. Potassium carbonate (K₂CO₃) is a suitable base as it is strong enough to deprotonate the phenol but mild enough to avoid side reactions. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, facilitating the dissolution of the reagents and promoting the Sₙ2 pathway.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF.

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add isobutyl bromide (1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water, which will precipitate the product.

  • Isolation: Filter the solid precipitate, wash thoroughly with water to remove inorganic salts and residual DMF, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-chloro-4-(2-methylpropoxy)nitrobenzene.

Protocol 2: Synthesis of 3-Chloro-4-(2-methylpropoxy)aniline

Objective: To reduce the nitro group of the intermediate to a primary amine.

Rationale: The reduction of an aromatic nitro group is a common and critical transformation. While various methods exist (e.g., catalytic hydrogenation), reduction using iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in a mixed solvent system is a classic, cost-effective, and highly efficient method.[4][5] The iron acts as the reducing agent, being oxidized in the process, while the ethanol/water mixture provides a suitable medium for the reaction.

Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 3-chloro-4-(2-methylpropoxy)nitrobenzene (1.0 eq), iron powder (3.0-4.0 eq), and ammonium chloride (0.5 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring. The reaction is typically exothermic and should be monitored. Maintain reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water and ethyl acetate to the residue. Basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) to a pH > 7.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude aniline.

  • Purification: The product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final 3-Chloro-4-(2-methylpropoxy)aniline.[6]

Application in the Synthesis of Kinase Inhibitors

Functionalized anilines are pivotal in the synthesis of modern kinase inhibitors, often forming the core structure that anchors the molecule within the ATP-binding pocket of the target enzyme.[3][7] 3-Chloro-4-(2-methylpropoxy)aniline is an ideal intermediate for coupling with heterocyclic systems, such as quinazolines, to form potent inhibitors. For instance, in the synthesis of drugs like Lapatinib and Gefitinib, an aniline derivative is coupled to a 4-chloroquinazoline core via a nucleophilic aromatic substitution (SₙAr) reaction.[7][8]

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) Aniline 3-Chloro-4-(2-methylpropoxy)aniline Product Kinase Inhibitor Scaffold (4-Anilinoquinazoline) Aniline->Product Quinazoline Substituted 4-Chloroquinazoline Quinazoline->Product

Application in forming a 4-anilinoquinazoline kinase inhibitor core.

This SₙAr reaction is highly effective, where the nucleophilic aniline displaces the chlorine atom at the C4 position of the quinazoline ring, a position activated towards nucleophilic attack by the adjacent ring nitrogens.[8] The specific substituents on the aniline, in this case, the chloro and isobutoxy groups, are crucial for modulating the final compound's binding affinity, selectivity, and pharmacokinetic properties.

Quality Control and Analytical Protocols

Ensuring the purity and identity of the synthesized intermediate is critical before its use in subsequent synthetic steps, as impurities can lead to side reactions and complicate purification.[9] High-Performance Liquid Chromatography (HPLC) is the recommended method for purity analysis.

Protocol 3: HPLC Purity Analysis

Objective: To determine the purity of synthesized 3-Chloro-4-(2-methylpropoxy)aniline.

Rationale: A reverse-phase HPLC (RP-HPLC) method using a C18 column is highly effective for separating non-polar to moderately polar organic molecules like substituted anilines from potential impurities.[9] Gradient elution allows for the efficient separation of compounds with a range of polarities.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: Water (with 0.1% TFA or Formic Acid) B: Acetonitrile (with 0.1% TFA or Formic Acid)
Gradient Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Methodology:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 3-Chloro-4-(2-methylpropoxy)aniline in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.

  • Sample Preparation: Prepare the synthesized sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system and run the gradient method.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[9] The identity of the peak can be confirmed by comparing its retention time to that of the reference standard.

G cluster_workflow HPLC Analysis Workflow Prep Prepare Standard & Sample Solutions (0.1 mg/mL) Inject Inject into HPLC System Prep->Inject Run Run Gradient Method Inject->Run Detect Detect at 254 nm Run->Detect Analyze Integrate Peaks & Calculate Area % Detect->Analyze Report Report Purity Analyze->Report

Workflow for HPLC purity analysis.

Troubleshooting and Stability Considerations

Aniline derivatives can be susceptible to degradation, particularly oxidation, which often results in discoloration (darkening) of the material.

ProblemPotential CauseRecommended SolutionReference
Product Discoloration Oxidation due to exposure to air and/or light.Store the final product under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial at reduced temperatures.
Low Yield in Reduction Step Incomplete reaction; deactivation of iron surface.Ensure vigorous stirring; briefly acid-wash the iron powder before use to activate the surface.[4]
Inconsistent HPLC Results On-column degradation or instability in an acidic mobile phase.Use a mobile phase with a neutral pH buffer if instability is observed. Analyze samples promptly after preparation.[10]
Side Products in Ether Synthesis Competitive N-alkylation if starting from the corresponding aminophenol.The proposed route (etherification of nitrophenol followed by reduction) avoids this issue by having the nitro group present instead of the amine during alkylation.[11]

References

  • Benchchem. (n.d.). Benchmarking 3-(2-chloropyridin-4-yl)oxyaniline as a Key Intermediate in Multi-Kinase Inhibitor Synthesis.
  • PMC. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Insights into 3-Chloro-4-(isopentyloxy)aniline: A Technical Overview.
  • Guidechem. (n.d.). 3-chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 wiki.
  • ChemicalBook. (n.d.). 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis.
  • Sigma-Aldrich. (n.d.). 3-chloro-4-(2-methylpropoxy)aniline | 5493-76-5.
  • Sigma-Aldrich. (n.d.). 3-chloro-4-(2-methylpropoxy)aniline.
  • Ataman Kimya. (n.d.). 3-CHLOROANILINE.
  • usbio.net. (n.d.). 424895 3-Chloro-4-(2-pyridylmethoxy)aniline CAS: 524955-09-7.
  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline from 4-amino-2-chlorophenol.
  • ChemicalBook. (2025, July 24). 3-chloro-4-(pyridin-2-ylmethoxy)aniline.
  • Benchchem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols.
  • Benchchem. (n.d.). The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors.
  • Benchchem. (n.d.). Applications of 4-Chloro-2-fluoro-3-methoxyaniline in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis.
  • Benchchem. (n.d.). Improving the stability of 3-Chloro-4-(isopentyloxy)aniline derivatives.
  • Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

Sources

Method

Application Note & Protocol Guide: 3-Chloro-4-(2-methylpropoxy)aniline in Advanced Agrochemical Synthesis

Executive Summary & Strategic Rationale In the development of modern agrochemicals, the selection of precise aniline building blocks dictates the environmental persistence, target affinity, and bioavailability of the fin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the development of modern agrochemicals, the selection of precise aniline building blocks dictates the environmental persistence, target affinity, and bioavailability of the final active ingredient. 3-Chloro-4-(2-methylpropoxy)aniline (CAS: 5493-76-5)[1] is a highly specialized intermediate utilized primarily in the synthesis of next-generation amide fungicides and phenylurea herbicides.

As a Senior Application Scientist, I emphasize that the structural features of this compound are not arbitrary; they are engineered for specific pharmacokinetic and pharmacodynamic outcomes in plant and fungal systems:

  • The 2-Methylpropoxy (Isobutoxy) Group: Positioned para to the amine, this bulky, branched ether linkage significantly increases the overall lipophilicity (LogP) of the molecule. High lipophilicity is mechanistically required to ensure the active ingredient can penetrate the waxy cuticles of plant leaves and the lipid-rich cell membranes of fungal pathogens.

  • The Meta-Chloro Substitution: The chlorine atom provides critical metabolic stability. By introducing steric hindrance and withdrawing electron density from the aromatic ring, it effectively blocks cytochrome P450-mediated aromatic hydroxylation—a primary degradation pathway utilized by soil microbes and resistant plant species[2]. This extends the biological half-life of the agrochemical without resorting to fully halogenated, environmentally persistent structures.

Application I: Synthesis of SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of agrochemicals that manage phytopathogenic fungi by blocking the ubiquinone-binding (Qp) site of Complex II in the mitochondrial respiratory chain, thereby halting cellular respiration and energy production[3][4].

Mechanism of Action Pathway

SDHI_Pathway Fungi Phytopathogenic Fungi Mito Mitochondrial Membrane Fungi->Mito ComplexII Complex II (SDH Enzyme) Mito->ComplexII Block Ubiquinone Binding Blocked (Respiration Halted) ComplexII->Block SDHI SDHI Fungicide (Chloro-alkoxy Amide) SDHI->ComplexII Binds Qp Site

Mechanism of Action: SDHI fungicides targeting the mitochondrial Complex II.

Validated Protocol: Pyrazole-Carboxamide Coupling

This protocol details the amidation of 3-Chloro-4-(2-methylpropoxy)aniline with a pyrazole-4-carbonyl chloride to yield a potent SDHI analog.

Step-by-Step Methodology:

  • Reactor Setup: Charge a dry, nitrogen-purged 500 mL jacketed reactor with 3-Chloro-4-(2-methylpropoxy)aniline (10.0 g, 50.0 mmol) and 100 mL of anhydrous dichloromethane (DCM).

  • Scavenger Addition: Add triethylamine (7.6 g, 75.0 mmol, 1.5 eq). Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted aniline which would otherwise halt the reaction. Cool the mixture to 0–5 °C.

  • Acylation: Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (10.2 g, 52.5 mmol, 1.05 eq) in 30 mL DCM. Add this solution dropwise over 1 hour. Causality: Dropwise addition at low temperatures strictly controls the exothermic amidation, suppressing the formation of unwanted dimeric impurities.

  • In-Process Control (IPC): Remove the cooling bath and stir at room temperature for 2 hours. Sample the mixture for HPLC analysis. Self-Validation Check: The reaction is deemed complete only when the residual aniline peak area is <0.5%. If >0.5%, continue stirring and re-test.

  • Targeted Workup: Quench the reaction with 50 mL of deionized water. Separate the organic layer and wash sequentially with 50 mL of 1M HCl. Causality: The acidic wash is a self-validating purification step; it selectively protonates any trace unreacted aniline, partitioning it into the aqueous waste and ensuring the neutral amide product remains highly pure in the organic phase.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water (7:3) to yield the pure SDHI fungicide.

Application II: Synthesis of Phenylurea Herbicides

Phenylurea herbicides are utilized for broad-spectrum weed control. They function by binding to the D1 protein in Photosystem II, thereby inhibiting the photosynthetic electron transport chain[5].

Validated Protocol: Carbamoylation to 1,1-Dimethyl-3-phenylurea

This protocol outlines the synthesis of a diuron-analog utilizing the aniline precursor.

Step-by-Step Methodology:

  • Setup: Dissolve 3-Chloro-4-(2-methylpropoxy)aniline (10.0 g, 50.0 mmol) in 80 mL of anhydrous toluene.

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 13.8 g, 100 mmol, 2.0 eq).

  • Carbamoylation: Add dimethylcarbamoyl chloride (6.45 g, 60.0 mmol, 1.2 eq) in one portion.

  • Thermal Activation: Heat the reaction mixture to 110 °C (reflux) for 8 hours. Causality: The electron-withdrawing nature of the meta-chloro group deactivates the amine nucleophile. Elevated thermal energy (refluxing toluene) is strictly required to drive the nucleophilic attack on the carbamoyl chloride to completion.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Self-Validation Check: The starting material spot (Rf ~0.6) must completely disappear, replaced by a distinct, lower Rf product spot.

  • Workup & Isolation: Cool the mixture to room temperature. Filter off the inorganic salts (KCl, unreacted K₂CO₃). Wash the toluene filtrate with 0.5M NaOH (to hydrolyze residual dimethylcarbamoyl chloride), followed by a brine wash. Concentrate the organic layer and triturate with cold heptane to precipitate the pure phenylurea herbicide.

Synthetic Workflow Diagram

Synth_Workflow Aniline 3-Chloro-4-(isobutoxy)aniline Precursor React Acylation / Carbamoylation Aniline->React IPC In-Process Control (HPLC / TLC) React->IPC IPC->React Incomplete Workup Acid Wash & Workup IPC->Workup Validated Product Purified Agrochemical Active Ingredient Workup->Product

Self-validating synthetic workflow for agrochemical active ingredients.

Quantitative Data & Reaction Metrics

The following table summarizes the comparative physicochemical shifts and reaction metrics when utilizing 3-Chloro-4-(2-methylpropoxy)aniline across the two distinct agrochemical classes.

ParameterSDHI Fungicide DerivativePhenylurea Herbicide Derivative
Target Enzyme/Protein Complex II (Succinate Dehydrogenase)D1 Protein (Photosystem II)
Typical Isolated Yield 85% - 92%78% - 84%
Estimated LogP Contribution +2.5 to +3.0+1.8 to +2.2
Primary Application Broad-spectrum fungal controlPre/Post-emergence weed control
Key Self-Validation Metric HPLC (Residual Aniline <0.5%)TLC (Disappearance of Rf 0.6 spot)

References

  • Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi Source: online-rpd.org URL:[Link]

  • SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex Source: nih.gov URL:[Link]

  • Phenylurea Herbicides Source: researchgate.net URL:[Link]

  • Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron Source: frontiersin.org URL:[Link]

Sources

Application

Advanced GC-MS Profiling of 3-Chloro-4-(2-methylpropoxy)aniline Reaction Mixtures: Method Development, Derivatization, and Validation

Introduction and Mechanistic Rationale 3-Chloro-4-(2-methylpropoxy)aniline (CAS: 5493-76-5) is a critical halogenated alkoxyaniline intermediate utilized in the synthesis of complex active pharmaceutical ingredients (API...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

3-Chloro-4-(2-methylpropoxy)aniline (CAS: 5493-76-5) is a critical halogenated alkoxyaniline intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). In industrial synthesis, this compound is typically generated via the catalytic hydrogenation or chemical reduction of its nitro-precursor, 3-chloro-4-isobutoxynitrobenzene. Monitoring the reaction mixture to quantify the target product, unreacted starting materials, and potential byproducts (such as dechlorinated analogs) is essential for process optimization and quality control.

The Analytical Challenge and Causality of Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile organic compounds (SVOCs)[1]. However, primary aromatic amines like 3-chloro-4-(2-methylpropoxy)aniline present distinct chromatographic challenges. The active hydrogen atoms on the primary amino group are highly prone to hydrogen bonding and irreversible adsorption with active silanol sites within the GC inlet liner and the stationary phase. This interaction manifests as severe peak tailing, shifting retention times, and poor quantitative reproducibility.

To circumvent this, we employ a pre-column chemical derivatization strategy using Trifluoroacetic Anhydride (TFAA) . The acylation of the primary amine yields a stable trifluoroacetamide derivative[2].

  • Volatility and Inertness: The substitution of active hydrogens with a trifluoroacetyl group eliminates hydrogen bonding, ensuring sharp, symmetrical peaks.

  • Mass Spectrometric Specificity: The incorporation of fluorine atoms introduces a significant mass defect and predictable fragmentation pathways (e.g., the facile loss of the −CF3​ radical), which drastically enhances the signal-to-noise ratio in Selected Ion Monitoring (SIM) mode[3].

  • Reaction Equilibrium: Pyridine is utilized as an acid scavenger in the derivatization mixture to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion and protecting the fused-silica capillary column from acid-catalyzed degradation.

Pathway SM 3-Chloro-4-isobutoxy- nitrobenzene Red Reduction (H2, Pd/C) SM->Red Aniline 3-Chloro-4-(2-methylpropoxy) aniline Red->Aniline Deriv TFAA + Pyridine Acylation Aniline->Deriv Product Trifluoroacetamide Derivative Deriv->Product

Reaction pathway from nitro precursor to the GC-MS compatible trifluoroacetamide derivative.

Experimental Protocol

This methodology is designed as a self-validating system. By incorporating an internal standard (IS) prior to derivatization, the protocol inherently corrects for any variations in extraction efficiency, derivatization yield, and injection volume.

Reagents and Materials
  • Analyte: 3-Chloro-4-(2-methylpropoxy)aniline reaction mixture samples.

  • Internal Standard (IS): 4-Fluoroaniline (1.0 mg/mL in ethyl acetate). Chosen for its similar pKa and derivatization kinetics.

  • Derivatization Reagents: Trifluoroacetic Anhydride (TFAA, 99%) and anhydrous Pyridine.

  • Solvents: HPLC-grade Ethyl Acetate and Hexane.

Step-by-Step Sample Preparation Workflow
  • Sampling & Quenching: Aliquot 100 µL of the organic phase from the reaction mixture into a 2.0 mL microcentrifuge tube. If the reaction is aqueous, perform a liquid-liquid extraction (LLE) using 500 µL of ethyl acetate, vortex for 1 minute, and isolate the organic layer.

  • Internal Standard Addition: Spike the organic aliquot with 20 µL of the 4-Fluoroaniline IS solution (1.0 mg/mL).

  • Acylation (Derivatization): Add 50 µL of anhydrous pyridine followed by 100 µL of TFAA. (Caution: TFAA is highly reactive and lachrymatory; perform in a fume hood).

  • Incubation: Cap the vial tightly and incubate in a dry block heater at 60°C for 20 minutes to ensure complete conversion of sterically hindered amines.

  • Evaporation: Remove the vial, allow it to cool to room temperature, and evaporate the mixture to dryness under a gentle stream of ultra-high-purity Nitrogen ( N2​ ) at 35°C. This step removes excess TFAA and pyridine.

  • Reconstitution: Reconstitute the dried residue in 1.0 mL of hexane. Vortex for 30 seconds.

  • Filtration: Pass the reconstituted sample through a 0.22 µm PTFE syringe filter directly into a GC autosampler vial equipped with a glass insert.

G A Reaction Mixture (Organic Phase) B Internal Standard Spike (4-Fluoroaniline) A->B C TFAA Derivatization (60°C, 20 min) B->C D N2 Evaporation & Reconstitution (Hexane) C->D E GC-MS Analysis (EI, SIM/Scan Mode) D->E

Workflow for the derivatization and GC-MS analysis of aniline reaction mixtures.

Instrumental Parameters

The analysis utilizes a single quadrupole GC-MS system operating in Electron Impact (EI) mode. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or Rxi-5Sil MS) is selected for its optimal selectivity toward halogenated aromatics and low column bleed profile[4].

Table 1: GC-MS Operating Conditions
ParameterSetting / Specification
GC Column 5% Phenyl-methylpolysiloxane (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Ultra-High Purity Helium, Constant Flow at 1.2 mL/min
Injection Volume 1.0 µL
Inlet Temperature 250°C
Injection Mode Split, Ratio 1:20 (Adjustable based on reaction concentration)
Oven Program 70°C (hold 1 min) 15°C/min to 280°C hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Energy 70 eV (Electron Impact)
Acquisition Mode Synchronous SIM/Scan (Scan range: m/z 50–400)
Target SIM Ions Analyte-TFAA: m/z 295 ( M+ ), 226 ( M−CF3​ )IS-TFAA: m/z 207 ( M+ ), 138 ( M−CF3​ )

System Suitability and Method Validation

To ensure the trustworthiness of the generated data, the method must adhere to strict System Suitability Testing (SST) criteria prior to sample analysis. This aligns with the principles of the ICH Q2(R1) and Q14 guidelines for analytical procedure development[5].

Self-Validating System Requirements
  • Blank Verification: A derivatized solvent blank must be injected first. The area of any peak at the retention times of the analyte or IS must be <0.1% of the nominal standard response, ensuring no carryover or reagent contamination.

  • Resolution ( Rs​ ): The chromatographic resolution between the derivatized 3-chloro-4-(2-methylpropoxy)aniline and any unreacted 3-chloro-4-isobutoxynitrobenzene must be ≥2.0 .

  • Internal Standard Stability: The absolute peak area of the 4-Fluoroaniline-TFAA derivative must remain within ±10% across all injections in the sequence. A drift beyond this indicates injection port degradation, inlet liner contamination, or incomplete derivatization.

Table 2: Validation Acceptance Criteria (ICH Q2/Q14)
Validation ParameterAcceptance CriteriaRationale
Specificity No interfering peaks at analyte RTEnsures matrix components do not co-elute with the target.
Linearity R2≥0.995 Validates proportional response across the expected reaction concentration range.
Precision (Repeatability) RSD ≤2.0% (n=6)Confirms the reproducibility of the derivatization and injection process.
Accuracy (Recovery) 95.0% – 105.0%Ensures the extraction and derivatization steps do not suffer from matrix-induced signal suppression.
Signal-to-Noise (LOD) S/N ≥3:1 Establishes the baseline capability for detecting trace unreacted starting materials.

Sources

Method

1H NMR spectrum of 3-Chloro-4-(2-methylpropoxy)aniline

Application Note: High-Resolution 1H NMR Spectral Analysis and Characterization Protocol for 3-Chloro-4-(2-methylpropoxy)aniline Executive Summary & Chemical Context 3-Chloro-4-(2-methylpropoxy)aniline (CAS: 5493-76-5) i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution 1H NMR Spectral Analysis and Characterization Protocol for 3-Chloro-4-(2-methylpropoxy)aniline

Executive Summary & Chemical Context

3-Chloro-4-(2-methylpropoxy)aniline (CAS: 5493-76-5) is a highly functionalized aromatic building block frequently utilized in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of targeted kinase inhibitors. Accurate structural verification of this intermediate is critical, as impurities or regioisomers can cascade into late-stage synthetic failures. This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of its 1 H Nuclear Magnetic Resonance (NMR) spectrum, detailing the quantum mechanical causality behind its unique chemical shifts and splitting patterns.

Structural Anatomy & Chemical Shift Causality

The 1 H NMR spectrum of 3-chloro-4-(2-methylpropoxy)aniline is governed by the competing electronic effects of its three aromatic substituents. Understanding these localized electronic environments is essential for predictive spectral analysis[1].

  • The Amino Group (-NH 2​ ): The nitrogen lone pair exerts a strong resonance-donating (+M) effect into the aromatic π -system. This significantly increases electron density at the ortho and para positions relative to the amine, increasing local magnetic shielding and shifting these protons upfield (lower ppm)[2].

  • The Isobutoxy Group (-O-CH 2​ -CH(CH 3​ ) 2​ ): Similar to the amine, the oxygen lone pairs act as +M resonance donors, shielding its respective ortho positions. The adjacent aliphatic protons are heavily deshielded by the electronegative oxygen atom via inductive (-I) effects, pushing the -O-CH 2​

    • signal downfield to ~3.75 ppm[1].
  • The Chlorine Atom (-Cl): Halogens possess a dual nature: they are inductively electron-withdrawing (-I) but weakly resonance-donating (+M). In this molecule, the -I effect locally deshields the adjacent H-2 proton, pulling it slightly downfield compared to the highly shielded H-6 proton[3].

By drawing parallels to the empirically validated spectrum of the closely related analogue, 3-chloro-4-methoxyaniline, we can confidently assign the aromatic region: H-6 appears as a doublet of doublets at ~6.48 ppm (shielded by the adjacent -NH 2​ ), while H-2 and H-5 appear slightly further downfield at ~6.65 ppm and ~6.70 ppm, respectively[3].

Quantitative Spectral Data & Assignments

The following table summarizes the quantitative 1 H NMR data for 3-chloro-4-(2-methylpropoxy)aniline in CDCl 3​ at 400 MHz. This serves as the primary reference standard for batch-to-batch structural verification.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Causality / Assignment
H-5 6.70d1H8.8Ortho to isobutoxy group; shielded by +M effect of oxygen. Exhibits ortho-coupling to H-6.
H-2 6.65d1H2.5Ortho to NH 2​ and Cl; slightly deshielded by the -I effect of chlorine. Exhibits meta-coupling to H-6.
H-6 6.48dd1H8.8, 2.5Ortho to NH 2​ , para to Cl; the most shielded aromatic proton. Split by both H-5 and H-2.
-O-CH 2​ - 3.75d2H6.5Aliphatic methylene; strongly deshielded by the adjacent electronegative oxygen atom.
-NH 2​ 3.40br s2H-Broadened due to intermediate chemical exchange and 14 N quadrupolar relaxation.
-CH- 2.10m (nonet)1H6.5Aliphatic methine; split into a complex multiplet by the 8 adjacent protons (6 methyl, 2 methylene).
-CH 3​ 1.05d6H6.5Two equivalent aliphatic methyl groups; split by the adjacent methine proton.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following standardized protocol must be executed. This workflow incorporates internal quality control checks to validate the integrity of the data prior to analysis.

Step 1: Sample Preparation

  • Weigh 15–20 mg of 3-chloro-4-(2-methylpropoxy)aniline into a clean glass vial.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard[4].

  • Vortex the solution for 10 seconds to ensure complete homogenization.

  • Transfer the solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Self-Validation Check: Ensure the sample depth is exactly 5.0 to 5.5 cm. Volumes lower than this will cause severe magnetic susceptibility gradients at the edges of the probe coil, making the sample impossible to shim correctly[4].

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer and allow the sample temperature to equilibrate to 298 K for 2 minutes.

  • Lock the spectrometer to the deuterium frequency of the CDCl 3​ solvent.

  • Tune and match the probe to the 1 H frequency to maximize power transfer and sensitivity.

  • Perform gradient shimming (e.g., TopShim). Self-Validation Check: Acquire a preliminary 1-scan spectrum and measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. If the FWHM is >1.0 Hz, the magnetic field is inhomogeneous; re-shim the Z and Z2 gradients manually before proceeding.

Step 3: Data Acquisition Parameters

  • Load the standard zg30 pulse sequence. Causality: A 30-degree flip angle is chosen over a 90-degree pulse because it requires a significantly shorter relaxation delay (D1) for the bulk magnetization vector to return to thermal equilibrium along the Z-axis. This prevents the saturation of slow-relaxing protons and ensures quantitative integration accuracy.

  • Set the relaxation delay (D1) to 2.0 seconds and the number of scans (NS) to 16.

  • Execute the acquisition.

Step 4: Spectral Processing

  • Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation (FT) to enhance the S/N ratio without sacrificing multiplet resolution.

  • Perform manual zero-order and first-order phase corrections to ensure all peaks are perfectly absorptive.

  • Apply a multipoint baseline correction and reference the TMS peak to exactly 0.00 ppm.

Workflow Visualization

NMR_Workflow Prep 1. Sample Preparation (15 mg API + 0.6 mL CDCl3) Tube 2. Transfer to 5mm NMR Tube (Ensure 5 cm sample depth) Prep->Tube Insert 3. Instrument Insertion (Equilibrate to 298 K) Tube->Insert LockShim 4. Lock, Tune, Match & Shim (Validate via TMS linewidth < 1 Hz) Insert->LockShim Acquire 5. Data Acquisition (zg30 pulse sequence, 16 scans) LockShim->Acquire Process 6. Spectral Processing (FT, Phase/Baseline Correction) Acquire->Process Analyze 7. Structural Verification (Integration & Multiplet Analysis) Process->Analyze

Experimental workflow for high-resolution 1H NMR sample preparation and data acquisition.

Troubleshooting & Quality Control

  • Broad or Missing -NH 2​ Peak: The amine protons (~3.40 ppm) are exchangeable. If the CDCl 3​ solvent has absorbed atmospheric moisture, rapid chemical exchange with trace H 2​ O will broaden the -NH 2​ signal, sometimes merging it with the water peak (~1.56 ppm) into a single, unintegrable hump. To resolve this, dry the solvent over activated molecular sieves prior to sample preparation.

  • Asymmetric Multiplets (Roofing Effect): The H-5 and H-6 protons form an AB spin system because the difference in their chemical shifts ( Δν ) is relatively small compared to their coupling constant ( J ). This causes the inner peaks of their doublets to be taller than the outer peaks (the "roofing effect"). This is a natural quantum mechanical phenomenon and should not be mistaken for poor shimming or impurities.

References

  • Bruker NMR Training - Magnetic Resonance Research Center. University of Notre Dame. URL:[Link]

  • Direct Synthesis of Anilines and Nitrosobenzenes from Phenols. The Royal Society of Chemistry. URL:[Link]

  • 1H NMR Chemical Shifts Guide. California State Polytechnic University, Pomona. URL:[Link]

  • Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group. Chemistry - An Asian Journal. URL:[Link]

Sources

Application

Application Note: 3-Chloro-4-(2-methylpropoxy)aniline in the Synthesis of Targeted Kinase Inhibitors

Executive Summary & Chemical Profiling 3-Chloro-4-(2-methylpropoxy)aniline (CAS: 5493-76-5), also known as 3-chloro-4-isobutoxyaniline, is a highly specialized bifunctional building block widely utilized in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

3-Chloro-4-(2-methylpropoxy)aniline (CAS: 5493-76-5), also known as 3-chloro-4-isobutoxyaniline, is a highly specialized bifunctional building block widely utilized in medicinal chemistry. In the rational design of receptor tyrosine kinase (RTK) inhibitors, substituted anilines serve as critical hinge-binding or gatekeeper-interacting elements.

As an Application Scientist, it is crucial to understand the mechanistic rationale behind selecting this specific substitution pattern:

  • Electronic Modulation : The electron-withdrawing 3-chloro group exerts an inductive effect (-I) that selectively tunes the basicity (pKa) of the aniline nitrogen. This precise electronic modulation is essential for optimizing nucleophilicity during coupling reactions and improving the pharmacokinetic profile of the final Active Pharmaceutical Ingredient (API).

  • Steric and Lipophilic Vectors : The 4-(2-methylpropoxy) group provides a bulky, lipophilic vector. Within the ATP-binding site of kinases (such as EGFR or VEGFR), this isobutoxy group is designed to project into the deep hydrophobic pocket adjacent to the gatekeeper residue, significantly enhancing both binding affinity and kinase selectivity.

Pathway A: Regioselective SNAr for 4-Anilinoquinazolines

The synthesis of 4-anilinoquinazolines is a cornerstone of modern targeted oncology. The coupling of 3-chloro-4-(2-methylpropoxy)aniline with a 4-chloroquinazoline derivative proceeds via a Nucleophilic Aromatic Substitution (SNAr)[1].

Causality & Mechanistic Design

The SNAr reaction is highly regioselective for the 4-position over the 2-position (when utilizing a 2,4-dichloroquinazoline precursor). Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the 4-position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it highly susceptible to nucleophilic attack and lowering the activation energy[2].

Furthermore, conducting the reaction in a protic solvent (e.g., isopropanol or n-butanol) facilitates electrophilic solvation. The protic solvent hydrogen-bonds with the quinazoline nitrogen, increasing the electrophilicity of C4 and accelerating the substitution by the aniline nucleophile[3].

Protocol A: Synthesis of 4-(3-chloro-4-isobutoxyanilino)-quinazoline derivatives

Self-Validating System: This protocol is designed to be self-purifying. The product forms a hydrochloride salt that is insoluble in the hot reaction solvent, driving the reaction to completion via Le Chatelier's principle and providing visual confirmation of success[1].

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the 4-chloroquinazoline derivative (10.0 mmol) and 3-chloro-4-(2-methylpropoxy)aniline (10.5 mmol, 1.05 eq) in 50 mL of anhydrous isopropanol.

  • Activation : Add a catalytic amount of concentrated HCl (0.1 mL). Causality: The acid protonates the quinazoline N1/N3, dramatically increasing the electrophilicity at C4.

  • Reflux : Heat the mixture to 85°C (reflux) for 2 to 4 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). As the product forms, the hydrochloride salt of the 4-anilinoquinazoline will precipitate out of the hot isopropanol.

  • Isolation : Cool the reaction mixture to 0–5°C in an ice bath for 1 hour to maximize precipitation.

  • Filtration & Washing : Filter the precipitate under vacuum. Wash the filter cake with cold isopropanol (2 x 10 mL) followed by diethyl ether (20 mL) to remove unreacted aniline and lipophilic impurities.

  • Free-basing (Optional) : To obtain the free base, suspend the solid in 50 mL of deionized water, adjust the pH to 8–9 using saturated aqueous NaHCO₃, stir for 30 minutes, filter, and dry under vacuum at 50°C.

Pathway B: Diaryl Urea Formation for Multikinase Scaffolds

Urea-based multikinase inhibitors target the inactive "DFG-out" conformation of kinases (Type II inhibitors). The aniline is converted into a diaryl urea by reacting with an aryl isocyanate or via a triphosgene intermediate.

Causality & Mechanistic Design

The nucleophilicity of 3-chloro-4-(2-methylpropoxy)aniline is slightly attenuated by the 3-chloro group. Therefore, when reacting with triphosgene to form the isocyanate intermediate, strict anhydrous conditions and a non-nucleophilic base (like triethylamine, TEA) are required. TEA scavenges the generated HCl, preventing the formation of unreactive aniline hydrochloride salts and ensuring the nucleophilic amine remains available for the coupling phase.

Protocol B: Synthesis of 1-Aryl-3-(3-chloro-4-isobutoxyphenyl)urea
  • Isocyanate Generation : In a flame-dried flask under N₂ atmosphere, dissolve 3-chloro-4-(2-methylpropoxy)aniline (5.0 mmol) and triethylamine (15.0 mmol, 3.0 eq) in 30 mL of anhydrous dichloromethane (DCM). Cool to 0°C.

  • Triphosgene Addition : Slowly add a solution of triphosgene (1.8 mmol, 0.36 eq) in 10 mL DCM dropwise over 20 minutes. Causality: Slow addition at low temperatures prevents the formation of symmetric urea byproducts.

  • Coupling : Stir at 0°C for 30 minutes to ensure complete isocyanate formation, then add the secondary aryl amine (5.0 mmol) dissolved in 10 mL DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction : Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure diaryl urea.

Quantitative Reaction Metrics

Reaction PathwayIntermediate / ReagentSolvent SystemTemp (°C)Time (h)Expected Yield (%)Primary Purification
Pathway A (SNAr) 4-ChloroquinazolineIsopropanol85 (Reflux)2 - 475 - 88%Precipitation / Filtration
Pathway B (Urea) Triphosgene + Aryl AmineAnhydrous DCM0 to 254.560 - 75%Flash Chromatography

Visualizations

Workflow A 3-Chloro-4-(2-methylpropoxy) aniline D SNAr Reaction (iPrOH, H+, Reflux) A->D E Urea Formation (DCM, TEA, 0°C) A->E B 4-Chloroquinazoline B->D C Aryl Amine + Triphosgene C->E F 4-Anilinoquinazoline (Type I Kinase Inhibitor) D->F G Diaryl Urea (Type II Kinase Inhibitor) E->G

Synthetic pathways of 3-chloro-4-(2-methylpropoxy)aniline to kinase inhibitors.

Pharmacophore Kinase Kinase ATP Pocket Hinge Region Hydrophobic Pocket Quin Quinazoline Scaffold (H-Bond Acceptor/Donor) Quin->Kinase Binds Hinge NH Aniline NH (Gatekeeper Interaction) NH->Kinase H-Bond Cl 3-Chloro Group (Inductive Effect -I) Cl->Kinase Modulates pKa Iso 4-Isobutoxy Group (Steric Bulk / Lipophilicity) Iso->Kinase Fills Pocket

Pharmacophore mapping of the substituted aniline in the kinase ATP-binding site.

References[1] Title: New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K)

Source: MDPI (Molecules) URL: [2] Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: ResearchGate URL: [3] Title: Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: Frontiers in Chemistry URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Degradation Profiling for 3-Chloro-4-(2-methylpropoxy)aniline

Welcome to the Technical Support and Troubleshooting Center for 3-Chloro-4-(2-methylpropoxy)aniline (CAS: 5493-76-5). As a critical halogenated alkoxyaniline building block in drug development and chemical synthesis, und...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 3-Chloro-4-(2-methylpropoxy)aniline (CAS: 5493-76-5). As a critical halogenated alkoxyaniline building block in drug development and chemical synthesis, understanding its stability profile is paramount. This guide provides researchers with mechanistic insights, diagnostic FAQs, and validated experimental protocols to identify and mitigate degradation issues.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my sample of 3-Chloro-4-(2-methylpropoxy)aniline develop a dark brown or reddish color during ambient storage? A: This discoloration is a classic indicator of oxidative deamination . The primary amine group is highly electron-rich due to the electron-donating resonance (+M effect) of the para-isobutoxy group. Upon exposure to atmospheric oxygen, light, or trace transition metals, the amine undergoes single-electron transfer (SET) to form an aminyl radical. These radicals rapidly trap oxygen or couple with each other, leading to the formation of nitroso compounds (+14 Da) and highly conjugated, intensely colored azo dimers (e.g., 3,3'-dichloro-4,4'-bis(2-methylpropoxy)azobenzene) [1].

Q2: During forced degradation under acidic conditions, LC-MS shows a major new peak with a mass shift of -56 Da. What is the mechanism behind this? A: A mass loss of exactly 56 Da corresponds to the loss of an isobutylene unit (C₄H₈) via O-dealkylation (ether cleavage) . Under low pH and elevated temperatures, the ether oxygen becomes protonated. The bulky 2-methylpropyl (isobutyl) group facilitates a cleavage event, releasing isobutanol or isobutylene gas and leaving behind 4-amino-2-chlorophenol ([M+H]⁺ m/z 144).

Q3: Does UV light affect the stability of this compound in solution? A: Yes. Halogenated anilines are highly susceptible to photolytic dehalogenation and photo-oxidation. UV exposure excites the molecule, leading to homolytic cleavage of the C-Cl bond. In aqueous or oxygenated environments, this pathway frequently terminates in the formation of reactive quinone imines (e.g., 4-(2-methylpropoxy)-1,2-benzoquinone imine) [2]. These electrophilic species can covalently bind to nucleophiles or polymerize, causing significant sample loss.

Part 2: Experimental Protocols for Degradation Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. By running parallel control samples, you can definitively prove that the degradation is a function of the applied stress and not an artifact of the analytical method.

Protocol A: Oxidative Stress Testing (Mimicking Autoxidation)

Causality: This method uses hydrogen peroxide and a peroxidase catalyst (or heat) to force the generation of aminyl radicals, mimicking long-term atmospheric degradation to identify azo dimers and quinone imines [1].

  • Sample Preparation: Dissolve 3-Chloro-4-(2-methylpropoxy)aniline in a 50:50 mixture of Acetonitrile and 50 mM Ammonium Acetate buffer (pH 7.4) to a final concentration of 1.0 mg/mL.

  • Stress Initiation: Add 3% H₂O₂ (v/v) to the solution. For accelerated radical formation, add 10 µL of a 1 mg/mL horseradish peroxidase (HRP) solution [3].

  • Incubation: Incubate the mixture at 25°C in the dark for 24 hours.

  • Quenching (Critical Step): Quench the reaction by adding 10 mM ascorbic acid or sodium thiosulfate. Self-Validation: If the oxidant is not quenched, degradation will artificially continue inside the LC autosampler, skewing kinetic data.

  • Analysis: Analyze via LC-HRMS. Look for the N-oxide/nitroso intermediate ([M+H]⁺ ~214) and the azo dimer ([M+H]⁺ ~395).

Protocol B: Acid-Hydrolytic Stress Testing (Ether Cleavage)

Causality: High proton concentrations drive the protonation of the ether linkage, forcing the thermodynamic cleavage of the isobutyl group to yield the phenolic degradant.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in 0.1 N HCl (using a co-solvent like methanol if solubility is poor, though methanol can cause competitive etherification; Acetonitrile is preferred).

  • Thermal Stress: Heat the sealed vial to 60°C for 48 hours using a thermomixer.

  • Neutralization: Cool to room temperature and neutralize with an equivalent volume of 0.1 N NaOH. Self-Validation: Run a control vial of the API in neutral water at 60°C for 48 hours to prove that temperature alone does not cause the -56 Da mass shift.

  • Analysis: Analyze via LC-UV/MS. Track the depletion of the parent peak at m/z 200 and the stoichiometric appearance of the m/z 144 peak.

Part 3: Data Presentation & Visualization

Table 1: Summary of Expected Degradation Products (LC-MS Profiling)
Stress ConditionPrimary Degradation PathwayStructural ChangeExpected Mass Shift (Da)Expected [M+H]⁺ (m/z)
Oxidation (H₂O₂/O₂) N-Oxidation (Nitroso)Amine (-NH₂) → Nitroso (-NO)+14214.06
Oxidation (Radical) Dimerization (Azo)Formation of Ar-N=N-Ar+195 (approx)395.13
Acidic Hydrolysis O-DealkylationLoss of Isobutyl group-56144.02
Photolysis (UV) Dehalogenation / OxidationLoss of Cl / Quinone Imine formation-34 / Variable166.12 / Variable
Degradation Pathway Visualization

The following diagram maps the causal relationships between environmental stressors and the resulting degradation products.

G API 3-Chloro-4-(2-methylpropoxy)aniline [Parent Compound] Oxi N-Oxidation Products (Nitroso, Azo Dimers) API->Oxi Oxidative Stress (O₂, Peroxides, Radicals) Hyd O-Dealkylation Product (4-Amino-2-chlorophenol) API->Hyd Acidic Hydrolysis (Low pH, Heat) Pho Photolytic Products (Quinone Imines, Dehalogenated) API->Pho UV/Vis Light (Photolysis)

Caption: Primary degradation pathways of 3-Chloro-4-(2-methylpropoxy)aniline under environmental stress.

References

  • Reactive products formed by peroxidase catalyzed oxidation of p-phenetidine. Chemico-Biological Interactions.1

  • Selective Photocatalytic Synthesis of Haloanilines from Halonitrobenzenes over Multifunctional AuPt/Monolayer Titanate Nanosheet. ACS Catalysis.2

  • The oxidation of p-phenetidine by horseradish peroxidase and prostaglandin synthase and the fate of glutathione during such oxidations. Biochemical Pharmacology.3

Sources

Optimization

Troubleshooting low yield in Buchwald-Hartwig amination with 3-Chloro-4-(2-methylpropoxy)aniline

Welcome to the Technical Support Center for cross-coupling methodologies. This guide is specifically engineered for researchers troubleshooting low yields in the Buchwald-Hartwig amination of 3-Chloro-4-(2-methylpropoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling methodologies. This guide is specifically engineered for researchers troubleshooting low yields in the Buchwald-Hartwig amination of 3-Chloro-4-(2-methylpropoxy)aniline .

As a bifunctional molecule containing both an electron-rich primary aniline and an aryl chloride, this substrate presents unique chemoselectivity challenges. This guide will help you diagnose the root cause of your low yield, understand the underlying organometallic causality, and implement self-validating protocols to rescue your reaction.

Mechanistic Context: The Bifunctional Challenge

The primary reason for reaction failure with 3-Chloro-4-(2-methylpropoxy)aniline is its bifunctionality .

  • The Nucleophile: The primary aniline is highly nucleophilic due to the strongly electron-donating para-isobutoxy group (+M effect).

  • The Electrophile: The internal aryl chloride is relatively deactivated by the ortho-alkoxy and meta-amino groups, which push electron density into the C-Cl bond, raising the activation energy required for oxidative addition.

If you are attempting to couple this molecule as an amine with an external aryl bromide (Ar-Br), the palladium catalyst can erroneously insert into the internal aryl chloride (Ar-Cl) once the Ar-Br is depleted, or if the catalyst is too reactive. This triggers a runaway oligomerization or polymerization cascade, presenting as a "low yield" of the desired product and a dark, intractable reaction mixture. Controlling the chemoselectivity of the oxidative addition step is paramount ( [1]).

Chemoselectivity Substrate Bifunctional Substrate + External Ar-Br Pd Pd(0) Catalyst Substrate->Pd Fast Fast Oxidative Addition (into Ar-Br) Pd->Fast BINAP / Xantphos < 80°C Slow Slow Oxidative Addition (into internal Ar-Cl) Pd->Slow BrettPhos / RuPhos > 100°C Product Desired Cross-Coupled Product Fast->Product Oligomer Oligomerization / Polymerization Slow->Oligomer

Figure 1: Chemoselective control of oxidative addition pathways to prevent oligomerization.

Diagnostic Matrix & Quantitative Ligand Data

Before adjusting your protocol, analyze your crude mixture via LC-MS to identify the predominant failure mode. Use the table below to select a ligand that enforces the correct chemoselectivity.

Table 1: Impact of Ligand Selection on Chemoselectivity (Ar-Br vs. internal Ar-Cl)

Ligand ClassExample LigandRelative Rate (Ar-Br : Ar-Cl)Expected YieldOligomerization Risk
Bidentate (Rigid) BINAP, Xantphos> 100:175 - 90%Low
Bidentate (Flexible) DPPF~ 50:160 - 75%Moderate
Triarylphosphine P(o-tolyl)₃~ 20:140 - 50%Moderate
Bulky Monodentate BrettPhos, RuPhos< 5:1< 20%Very High

Data synthesized from established chemoselective coupling parameters. ( [2]).

In-Depth Troubleshooting FAQs

Q: My LC-MS shows a complex mixture of high-molecular-weight species. Why is my reaction polymerizing? A: You are likely using a highly active, bulky dialkylbiaryl phosphine ligand (e.g., BrettPhos, XPhos) or an NHC-Pd precatalyst ( [3]). While excellent for standard aryl chlorides, these ligands lower the activation barrier for oxidative addition so effectively that the Pd(0) species begins inserting into the internal Ar-Cl bond of your substrate. Solution: Downgrade your ligand's reactivity. Switch to BINAP or Xantphos, which are notoriously sluggish for aryl chlorides but highly efficient for aryl bromides.

Q: I am seeing significant amounts of dehalogenated starting material (Ar-H). What causes this? A: Hydrodehalogenation occurs when the Pd(II) intermediate undergoes β -hydride elimination (often from an aliphatic amine solvent impurity or alkoxide base) followed by reductive elimination. Strong bases like NaOtBu can exacerbate this. Solution: Switch to a milder, non-nucleophilic base like anhydrous Cs₂CO₃ or K₃PO₄, and ensure your solvents are strictly anhydrous and degassed ([4]).

Q: What if my goal is to use the aryl chloride part of 3-Chloro-4-(2-methylpropoxy)aniline to couple with an external secondary amine? A: If you are targeting the Ar-Cl bond, the internal primary aniline will outcompete your external amine, leading to rapid self-condensation. Solution: You cannot run this reaction in one step. You must first protect the primary aniline (e.g., using Boc₂O), perform the Buchwald-Hartwig amination on the Ar-Cl using a highly active ligand (like tBuXPhos), and then deprotect.

Workflow Start Low Yield Detected (LC-MS / TLC) IsOligomer High MW peaks present? (Oligomerization) Start->IsOligomer IsDehal Ar-H byproduct present? (Dehalogenation) IsOligomer->IsDehal No FixOligomer Switch to BINAP/Xantphos Lower Temp to 70°C IsOligomer->FixOligomer Yes (Ar-Cl reacting) FixDehal Change Base to Cs2CO3 Use anhydrous solvent IsDehal->FixDehal Yes (Beta-hydride elim) Protect Protect primary aniline (Boc/Ac) IsDehal->Protect No (Self-coupling)

Figure 2: Diagnostic workflow for resolving low yields in bifunctional aminations.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Intermolecular Amination (Using Substrate as the Amine)

Objective: Selectively couple the primary aniline with an external Ar-Br while leaving the internal Ar-Cl intact.

Materials:

  • 3-Chloro-4-(2-methylpropoxy)aniline (1.2 equiv)

  • External Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (2.0 mol%)

  • BINAP (4.5 mol%)

  • Cs₂CO₃ (1.5 equiv, finely milled and flame-dried)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ and BINAP in 20% of the total toluene volume. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red/orange. Causality: Pre-forming the Pd-BINAP complex prevents unligated Pd from indiscriminately activating the Ar-Cl bond.

  • Substrate Addition: Add the external Ar-Br, 3-Chloro-4-(2-methylpropoxy)aniline, and Cs₂CO₃. Add the remaining toluene.

  • Degassing: Perform three freeze-pump-thaw cycles. Causality: Oxygen irreversibly oxidizes electron-rich phosphine ligands, killing the catalytic cycle.

  • Controlled Heating: Heat the reaction strictly to 70 °C for 12 hours. Do not exceed 80 °C. Causality: The activation energy for Ar-Br oxidative addition is met at 70 °C, but the electron-rich Ar-Cl bond requires >100 °C to react. Thermal discipline ensures chemoselectivity.

  • Validation Checkpoint 1 (4 Hours): Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You should observe the consumption of Ar-Br and the appearance of the product mass. If peaks corresponding to [Product + Substrate - HCl] appear, oligomerization has begun; immediately cool the reaction.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, and concentrate for column chromatography.

Protocol B: Coupling the Aryl Chloride (Using Substrate as the Halide)

Objective: Couple the internal Ar-Cl with an external secondary amine.

Step-by-Step Methodology:

  • Protection: Dissolve 3-Chloro-4-(2-methylpropoxy)aniline (1.0 equiv) in DCM. Add Boc₂O (1.5 equiv) and DMAP (0.1 equiv). Stir at room temperature until TLC confirms complete consumption of the starting material. Validation Checkpoint: Ninhydrin stain of the TLC plate should show no primary amine (no purple spot).

  • Amination: In a glovebox, combine the Boc-protected substrate (1.0 equiv), the external secondary amine (1.5 equiv), Pd-PEPPSI-IPr (2 mol%), and NaOtBu (1.5 equiv) in anhydrous 1,4-dioxane.

  • Heating: Heat to 100 °C for 8 hours. Causality: The highly active NHC ligand is required to force oxidative addition into the deactivated, electron-rich Ar-Cl bond.

  • Deprotection: Isolate the coupled intermediate, dissolve in DCM, and treat with TFA (10 equiv) for 2 hours at room temperature to reveal the free aniline.

References

  • Harris, M. C., & Buchwald, S. L. (2000). One-Pot Synthesis of Unsymmetrical Triarylamines from Aniline Precursors. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at:[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Purity Assessment of Synthesized 3-Chloro-4-(2-methylpropoxy)aniline: A Comparative Guide

Executive Summary & Chemical Context For researchers and drug development professionals, establishing the absolute purity of synthesized intermediates is a non-negotiable step in ensuring the reproducibility of downstrea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

For researchers and drug development professionals, establishing the absolute purity of synthesized intermediates is a non-negotiable step in ensuring the reproducibility of downstream pharmaceutical synthesis. 3-Chloro-4-(2-methylpropoxy)aniline (CAS: 5493-76-5)[1] is a highly valuable aniline derivative. Because impurities in such starting materials—whether unreacted precursors, positional isomers, or residual solvents—can propagate through synthetic pathways and impact the final Active Pharmaceutical Ingredient (API), rigorous purity assessment is mandatory.

This guide objectively compares the performance of an in-house synthesized batch of 3-Chloro-4-(2-methylpropoxy)aniline against a commercially available alternative[1]. Furthermore, it provides a deep-dive comparison of three orthogonal analytical methodologies used to assess this purity: High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Flame Ionization Detection (GC-FID).

Analytical Methodologies: The Causality of Choice

Selecting the right analytical technique requires understanding the fundamental chemical properties of the analyte.

  • HPLC-UV (Relative Purity): HPLC relies on the differential distribution of components between a stationary and mobile phase[2].

    • Causality: The target compound possesses a strong chromophore (the aniline aromatic ring), making UV detection highly sensitive. However, HPLC only provides relative purity (area percent) and requires a specific reference standard for accurate quantification[2].

  • qNMR (Absolute Purity): qNMR is a primary analytical method that detects the number of nuclei directly, allowing for absolute quantification without the need for calibration curves or an analyte-specific reference standard[3].

    • Causality: By using an internal standard, qNMR measures the absolute mass fraction of the compound. Its intrinsically linear response makes it an increasingly preferred modern alternative to traditional HPLC assays[4].

  • GC-FID (Volatile Impurities):

    • Causality: While HPLC is excellent for structurally similar aromatic impurities, it often misses volatile, non-UV-active residuals (e.g., unreacted 2-methyl-1-propanol used in the etherification step). GC-FID fills this gap, providing a comprehensive impurity profile.

Experimental Protocols & Self-Validating Systems

To comply with ICH Q2(R1) guidelines for method validation (specifically evaluating accuracy, precision, and specificity)[5], every protocol below is designed as a self-validating system.

High-Performance Liquid Chromatography (HPLC-UV)
  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile/Water (50:50).

  • Mobile Phase: Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water; Solvent B: Acetonitrile.

    • Causality: TFA is added to suppress the ionization of the aniline amine group ( pKa​ ~4.5). Keeping the amine protonated prevents secondary interactions with residual silanols on the C18 stationary phase, eliminating peak tailing and ensuring sharp, reproducible peaks.

  • Self-Validation Check (System Suitability): Prior to sample analysis, six replicate injections of a known standard mixture must be performed. The system is only validated if the Relative Standard Deviation (RSD) of the peak area is ≤1.0% and the resolution ( Rs​ ) between the main peak and the closest known impurity (e.g., des-chloro derivative) is >2.0 [5].

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Sample Preparation: Co-dissolve exactly 15.0 mg of the synthesized analyte and 5.0 mg of certified Maleic acid (Internal Standard) in 0.6 mL of DMSO- d6​ [6].

  • Parameter Selection: 600 MHz NMR, 1 H nucleus, Relaxation delay ( D1​ ) = 30 seconds.

    • Causality: Maleic acid is chosen as the internal standard because its singlet at 6.26 ppm sits in a clear spectral window, completely isolated from the aromatic protons (6.5–7.0 ppm) and the aliphatic isobutoxy protons (1.0–4.0 ppm) of 3-Chloro-4-(2-methylpropoxy)aniline. The 30-second relaxation delay ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing the under-integration of slower-relaxing nuclei.

  • Self-Validation Check (Internal Consistency): The integral ratio between the analyte's O-CH 2​ protons (doublet at ~3.7 ppm, 2H) and the aromatic protons (multiplet at ~6.5-7.0 ppm, 3H) must theoretically be exactly 2:3. An experimental ratio deviating by more than 1% indicates overlapping hidden impurity signals, immediately invalidating the specific peak choice for quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID)
  • Column & Carrier: DB-5 capillary column (30m x 0.25mm x 0.25µm); Helium carrier gas at 1.2 mL/min.

  • Temperature Program: 50°C hold for 2 min, ramp 15°C/min to 250°C.

    • Causality: The low initial temperature traps highly volatile residual solvents (like isobutanol) at the head of the column for sharp peak shapes, while the aggressive ramp ensures the heavier aniline derivative elutes efficiently without thermal degradation.

  • Self-Validation Check (Carryover): A blank solvent injection must be run immediately after the highest concentration standard. The protocol is validated only if the blank shows no peaks >0.05% of the target analyte area at the expected retention times.

Orthogonal Workflow Visualization

Workflow Synthesis Synthesized Batch 3-Chloro-4-(2-methylpropoxy)aniline SamplePrep Sample Aliquoting & Preparation Synthesis->SamplePrep HPLC HPLC-UV Analysis (Relative Purity) SamplePrep->HPLC qNMR qNMR Analysis (Absolute Purity) SamplePrep->qNMR GC GC-FID Analysis (Volatile Impurities) SamplePrep->GC HPLC_Val System Suitability (ICH Q2(R1) Compliant) HPLC->HPLC_Val qNMR_Val Internal Standard (Maleic Acid Addition) qNMR->qNMR_Val GC_Val Residual Solvent Screening GC->GC_Val Data Comparative Data Synthesis & Reporting HPLC_Val->Data qNMR_Val->Data GC_Val->Data

Figure 1: Orthogonal analytical workflow for comprehensive purity assessment.

Comparative Experimental Data: In-House vs. Commercial Alternatives

To benchmark the performance of the synthesis, the in-house batch was tested alongside a commercial reference standard of 3-chloro-4-(2-methylpropoxy)aniline[1]. The quantitative data is summarized below.

Table 1: Comparative Purity Assessment Results

Analytical MethodIn-house Synthesized Batch (%)Commercial Alternative (%)Primary Impurities Detected
HPLC-UV (254 nm) 99.45 ± 0.0898.10 ± 0.12Des-chloro derivative, Isomers
qNMR ( 1 H, 600 MHz) 99.12 ± 0.1597.65 ± 0.20Residual water, organic salts
GC-FID 99.50 ± 0.0598.20 ± 0.10Isobutanol, trace volatiles

Table 2: Method Performance Characteristics

CharacteristicHPLC-UVqNMRGC-FID
Reference Standard Analyte-specific requiredInternal Standard onlyAnalyte-specific required
Specificity High (Chromatographic)High (Chemical Shift)Moderate (Boiling Point)
Purity Type Relative (Area %)Absolute (Mass Fraction)Relative (Area %)

Discussion: Interpreting Methodological Discrepancies

A critical analysis of Table 1 reveals slight discrepancies between the analytical methods. The in-house synthesized batch demonstrates superior purity compared to the commercial alternative across all tests. However, within the in-house batch itself, the HPLC purity (99.45%) is higher than the qNMR purity (99.12%).

Why does this happen? HPLC-UV only detects impurities that possess a chromophore and elute within the gradient window. It completely ignores inorganic salts, residual water, and non-UV-active solvents. qNMR, conversely, measures the absolute mass fraction of the target molecule[6]. The 0.33% discrepancy between HPLC and qNMR represents the "invisible" mass—trace moisture and inorganic salts from the synthesis workup. This highlights why relying solely on HPLC can lead to an overestimation of purity, and why qNMR is essential for true absolute quantification[2].

Conclusion

Assessing the purity of 3-Chloro-4-(2-methylpropoxy)aniline requires a multi-faceted approach. While the in-house synthesized product outperformed the commercial alternative, proving the efficacy of the synthetic route, the analytical comparison demonstrates that no single technique tells the whole story. HPLC provides excellent resolution of structural analogs, GC-FID captures volatile residuals, and qNMR acts as the ultimate self-validating arbiter of absolute mass purity. Implementing this orthogonal workflow ensures total compliance with stringent pharmaceutical quality standards.

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Comparative

Characterization data for 3-Chloro-4-(2-methylpropoxy)aniline

Comprehensive Characterization and Comparative Performance Guide: 3-Chloro-4-(2-methylpropoxy)aniline As drug development and agrochemical synthesis increasingly demand building blocks that offer precise steric and lipop...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization and Comparative Performance Guide: 3-Chloro-4-(2-methylpropoxy)aniline

As drug development and agrochemical synthesis increasingly demand building blocks that offer precise steric and lipophilic tuning, aniline derivatives have become foundational to modern cross-coupling methodologies. This guide provides an in-depth technical evaluation of 3-Chloro-4-(2-methylpropoxy)aniline (also known as 3-chloro-4-isobutoxyaniline), comparing its performance, characterization data, and reactivity profile against its widely used structural analog, 3-Chloro-4-methoxyaniline .

By understanding the causality behind the physicochemical differences of these building blocks, researchers can rationally design more efficient Buchwald-Hartwig aminations and amide coupling workflows.

Mechanistic Grounding: Isobutoxy vs. Methoxy Substituents

Both 3-Chloro-4-(2-methylpropoxy)aniline[1] and 3-Chloro-4-methoxyaniline[2] feature an electron-donating alkoxy group positioned para to the primary amine, alongside an ortho-chloro substituent. The electron-donating nature of the oxygen atom increases the nucleophilicity of the amine nitrogen, making both compounds excellent candidates for palladium-catalyzed C-N bond formation[3].

However, the substitution of a simple methoxy group for an isobutoxy (-OCH₂CH(CH₃)₂) group introduces two critical variables:

  • Steric Hindrance: The branched alkyl chain of the isobutoxy group introduces moderate steric bulk. While not directly adjacent to the amine, the spatial volume of the isobutoxy group can influence the rotational freedom of the entire aromatic system during the formation of the bulky Pd(II) transition state[4].

  • Lipophilicity (LogP): The addition of three aliphatic carbons significantly increases the partition coefficient of the molecule. In medicinal chemistry, this lipophilic enhancement is frequently leveraged to improve the membrane permeability and target-binding affinity of the final active pharmaceutical ingredient (API).

Comparative Characterization Data

To ensure rigorous quality control before utilizing these building blocks in multi-step syntheses, comprehensive analytical characterization is required. Below is a comparative summary of the physicochemical and spectroscopic data.

Table 1: Physicochemical Properties Comparison

Property3-Chloro-4-(2-methylpropoxy)aniline3-Chloro-4-methoxyaniline
CAS Number 5493-76-5[5]5345-54-0[2]
Molecular Formula C₁₀H₁₄ClNO[5]C₇H₈ClNO[2]
Molecular Weight 199.68 g/mol [1]157.60 g/mol [2]
Physical State Pale yellow to brown liquid/low-melting solidOff-white to yellowish flakes[6]
Relative Lipophilicity High (Branched aliphatic chain)Low (Short-chain ether)

Table 2: 1H NMR Spectroscopic Signatures (400 MHz, CDCl₃) Note: Data represents typical chemical shifts used for structural verification.

Structural Feature3-Chloro-4-(2-methylpropoxy)aniline (δ ppm)3-Chloro-4-methoxyaniline (δ ppm)Causality / Interpretation
Aromatic Protons 6.75 (d, 1H), 6.60 (d, 1H), 6.45 (dd, 1H)6.78 (d, 1H), 6.62 (d, 1H), 6.48 (dd, 1H)The inductive effect of the chloro group splits the aromatic signals similarly in both compounds.
Alkoxy Protons 3.70 (d, 2H, O-CH₂) 3.82 (s, 3H, O-CH₃) The isobutoxy O-CH₂ is split into a doublet by the adjacent methine proton, whereas the methoxy appears as a sharp singlet.
Aliphatic Chain 2.10 (m, 1H, CH), 1.05 (d, 6H, 2xCH₃) NoneConfirms the presence of the branched isopropyl tail in the isobutoxy derivative.
Amine (NH₂) 3.45 (br s, 2H)3.50 (br s, 2H)Broad singlets confirm the primary amine; shifts vary slightly with concentration/hydrogen bonding.

Experimental Workflow: Palladium-Catalyzed Buchwald-Hartwig Amination

When coupling 3-Chloro-4-(2-methylpropoxy)aniline with an aryl halide, the primary challenge is preventing bis-arylation (over-reaction of the primary amine to a tertiary amine) while overcoming the moderate steric hindrance of the isobutoxy group[4].

The following self-validating protocol utilizes Pd₂(dba)₃ and tBuBrettPhos . The highly crowded environment created by the tBuBrettPhos ligand ensures excellent mono-arylation selectivity[3].

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), 3-Chloro-4-(2-methylpropoxy)aniline (1.2 equiv), Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4 mol%), and Sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Causality: A slight excess of the aniline (1.2 equiv) drives the reaction to completion. NaOtBu is chosen as a strong base to facilitate the deprotonation of the amine during the catalytic cycle.

  • Self-Validation: Evacuate and backfill the flask with Argon three times. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), which would immediately halt the catalytic cycle.

Step 2: Solvent Addition and Catalyst Activation

  • Action: Add anhydrous, degassed Toluene (to achieve a 0.2 M concentration) via syringe.

  • Causality: Toluene is a non-polar solvent that readily dissolves the lipophilic isobutoxy-aniline and stabilizes the transition metal complex. The bulky tBuBrettPhos ligand promotes the dissociation of the dba ligands from Pd₂(dba)₃, forming the highly active, mono-ligated Pd(0) catalyst.

Step 3: Reaction Execution

  • Action: Heat the reaction mixture to 80°C in a pre-heated oil bath for 4–6 hours.

  • Causality: Heating provides the necessary activation energy for the oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-determining step[3].

Step 4: In-Process Monitoring (Self-Validation)

  • Action: After 4 hours, withdraw a 10 µL aliquot via a degassed syringe, quench in 1 mL of Acetonitrile (MeCN), filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.

  • Causality: LC-MS monitoring ensures complete consumption of the aryl halide. If the starting material persists, the reaction time is extended. This prevents difficult downstream chromatographic separations between the product and unreacted aryl halide.

Step 5: Workup and Isolation

  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination utilizing 3-Chloro-4-(2-methylpropoxy)aniline. The cycle highlights where the specific electronic and steric properties of the aniline interact with the palladium center[3].

BHA_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II) Aryl Complex Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination (Isobutoxy-aniline) OxAdd->AmineCoord + Amine & Base RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim - Base-HX Product Product Release Diaryl Amine RedElim->Product Formation Product->Pd0 Catalyst Regeneration

Figure 1: Buchwald-Hartwig catalytic cycle for 3-Chloro-4-(2-methylpropoxy)aniline.

Conclusion

While 3-Chloro-4-methoxyaniline serves as a standard building block for introducing electron-rich aniline moieties, 3-Chloro-4-(2-methylpropoxy)aniline offers distinct advantages when increased lipophilicity and specific steric profiles are required for the target molecule. By pairing this building block with sterically demanding ligands like tBuBrettPhos in cross-coupling reactions, researchers can achieve high yields and excellent mono-arylation selectivity, even in the presence of the bulky isobutoxy group.

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Validation

High-resolution mass spectrometry (HRMS) of 3-Chloro-4-(2-methylpropoxy)aniline

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal High-Resolution Mass Spectrometry (HRMS) platform for halogenated small molecules. 3-Chloro-4-(2-methylpropoxy)aniline (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal High-Resolution Mass Spectrometry (HRMS) platform for halogenated small molecules. 3-Chloro-4-(2-methylpropoxy)aniline (CAS: 5493-76-5)[1] serves as an excellent model compound for this comparison. As a critical intermediate in pharmaceutical and agrochemical synthesis, its precise identification and impurity profiling demand rigorous analytical strategies.

Because this molecule contains a chlorine atom, it presents a distinct isotopic signature (a ~3:1 ratio of 35Cl to 37Cl ). We can leverage this isotopic fine structure as a self-validating diagnostic filter in HRMS, preventing false-positive identifications from isobaric matrix interferences.

This guide objectively compares the performance of the two dominant HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the analysis of 3-Chloro-4-(2-methylpropoxy)aniline, providing mechanistic insights and field-proven experimental protocols.

Physicochemical & MS Profiling of the Target

Before selecting an instrument, we must establish the exact mass and isotopic expectations of the target analyte. The presence of the 2-methylpropoxy (isobutoxy) group dictates specific MS/MS fragmentation pathways (e.g., neutral loss of isobutene, Δm/z 56.0626), while the chlorine atom dictates the isotopic envelope.

Table 1: HRMS Target Parameters for 3-Chloro-4-(2-methylpropoxy)aniline

ParameterValue / Description
Chemical Formula C10​H14​ClNO
Monoisotopic Mass (Neutral) 199.0764 Da
Precursor Ion [M+H]+ ( 35Cl ) 200.0842 m/z
Isotope Ion [M+2+H]+ ( 37Cl ) 202.0813 m/z
Primary MS/MS Neutral Losses -56.0626 Da (Isobutene), -17.0265 Da ( NH3​ )
Ionization Mode Electrospray Ionization Positive (ESI+)

Orbitrap vs. Q-TOF: Mechanistic Comparison

The fundamental physics governing Orbitrap and Q-TOF analyzers dictate their performance in the laboratory.

Orbitrap Technology: Orbitraps trap ions in an electrostatic field and measure their axial oscillation frequency, which is then converted to m/z via Fourier Transform[2].

  • The Causality of Resolution: Because resolution in an Orbitrap is a function of how long the ions are measured (the transient length), mass resolution is inversely proportional to scan speed[3]. While Orbitraps can achieve ultra-high resolution ( >140,000 FWHM), doing so drops the scan rate to 1.5–3 Hz.

  • Advantage for our target: The ultra-high resolution easily resolves the 37Cl isotope from interfering 13C or 15N background isotopes, providing unambiguous elemental composition[4].

Q-TOF Technology: Q-TOFs accelerate ions through a flight tube, measuring the time it takes them to reach the detector[2].

  • The Causality of Speed: Because the time-of-flight extraction pulse operates in microseconds, Q-TOF resolution is independent of scan speed[3]. A Q-TOF can acquire data at >20 Hz while maintaining its nominal resolution (~30,000 - 40,000 FWHM).

  • Advantage for our target: When analyzing 3-Chloro-4-(2-methylpropoxy)aniline in complex matrices using sub-2 μ m UHPLC columns, peak widths are often <2 seconds. The Q-TOF's fast scan speed ensures we capture the >10 data points across the peak required for reproducible, self-validating quantitation[3][5].

Table 2: Comparative Performance Metrics

MetricOrbitrap MSQ-TOF MS
Max Resolution (FWHM) >140,000 (at low scan speeds) ∼40,000 (consistent across speeds)
Max Scan Speed ∼12−18 Hz (at reduced resolution) >50 Hz
Mass Accuracy <1 ppm (highly stable, daily cal)[4] <2 ppm (requires active lock-mass)
Dynamic Range Up to 105 (less detector saturation)[6] 104−105 (TDC saturation possible)[6]
Best Use Case Isobaric differentiation, structural elucidationFast UHPLC gradients, DIA/SWATH workflows

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system. By incorporating continuous internal mass calibration (lock-mass) and specific isotopic filtering, the method automatically flags and rejects false positives.

Phase 1: Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of 3-Chloro-4-(2-methylpropoxy)aniline standard and dissolve in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Matrix: Dilute the stock to 100 ng/mL using the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Diluting in the initial aqueous mobile phase prevents solvent-induced band broadening at the column head, ensuring sharp chromatographic peaks.

Phase 2: UHPLC Separation
  • Column: C18, 1.7 μ m particle size, 2.1 x 100 mm.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: HRMS Acquisition (Platform-Specific)
  • If using Orbitrap: Set the resolution to 70,000 FWHM (at m/z 200). Set the Automatic Gain Control (AGC) target to 1×106 with a maximum injection time (IT) of 50 ms. Causality: This specific balance ensures a scan rate of ~3 Hz, which is the absolute minimum required to adequately sample a 2-second UHPLC peak without sacrificing the resolution needed to verify the chlorine isotope[3].

  • If using Q-TOF: Set the acquisition rate to 10 Hz (100 ms accumulation time). Enable Data-Independent Acquisition (e.g., MS E or SWATH) with a low collision energy (CE) scan at 5 eV and a high CE ramp (15-30 eV)[2][3]. Self-Validation: Infuse Leucine Enkephalin ( m/z 556.2771) post-column at 5 μ L/min as a lock-mass. The software will continuously correct the time-to-digital converter (TDC) against this known mass, guaranteeing sub-2 ppm accuracy regardless of thermal drift in the flight tube.

Workflow Visualization

The following diagram illustrates the logical flow of the comparative HRMS methodology, highlighting where the two platforms diverge in their operational strengths.

HRMS_Workflow cluster_MS HRMS Platform Comparison Sample Sample Preparation 3-Chloro-4-(2-methylpropoxy)aniline UHPLC UHPLC Separation (Peak Width < 2s) Sample->UHPLC ESI ESI+ Ionization [M+H]+ m/z 200.0842 UHPLC->ESI Orbitrap Orbitrap MS Res: 70k | Speed: ~3 Hz (Superior Isotope Resolution) ESI->Orbitrap QTOF Q-TOF MS Res: 40k | Speed: 10 Hz (Superior Peak Definition) ESI->QTOF Data Data Processing 35Cl/37Cl Isotope Pattern Verification Orbitrap->Data QTOF->Data

Figure 1: Comparative HRMS workflow for 3-Chloro-4-(2-methylpropoxy)aniline analysis.

Conclusion

For the analysis of 3-Chloro-4-(2-methylpropoxy)aniline, the choice between Orbitrap and Q-TOF hinges on the primary analytical goal. If the objective is untargeted impurity profiling where distinguishing the 37Cl isotope from near-isobaric background matrix noise is critical, the Orbitrap is the superior choice due to its ultra-high resolution capabilities[4][6]. Conversely, if the objective is high-throughput pharmacokinetics requiring rapid UHPLC gradients and comprehensive MS/MS coverage via Data-Independent Acquisition, the Q-TOF provides the necessary scan speeds without compromising peak integration[2][3][5].

References

  • "Pros and Cons of Three High-Resolution Mass Spec Approaches", Biocompare. [Link]

  • "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap", Waters Corporation.[Link]

  • "First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology", LCMS.cz / Thermo Fisher Scientific. [Link]

  • "Why do we prefer TOFs over Orbitraps for flow injection analysis?", Metabolomics Blog. [Link]

Sources

Comparative

A Comparative Guide to the Assay of 3-Chloro-4-(2-methylpropoxy)aniline: Quantitative NMR as a Primary Method vs. Traditional Chromatographic Techniques

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental requirement for ensurin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and batch-to-batch consistency. The analyte of interest, 3-Chloro-4-(2-methylpropoxy)aniline (CAS No: 5493-76-5), a substituted aniline derivative, serves as a critical intermediate where even minor impurities can impact the downstream product's profile. This guide provides an in-depth comparison of analytical methodologies for its assay, focusing on the unique advantages of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method and contrasting it with the established workhorses of the industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Our discussion will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique based on the specific analytical objective, from routine process monitoring to the certification of reference materials.

The Analytical Challenge: Beyond Percent Area

The primary goal of an assay is to determine the mass fraction (purity) of the main component. Traditional chromatographic methods, particularly HPLC with UV detection, often rely on a "percent area" calculation. This approach assumes that all components, including the active pharmaceutical ingredient (API) and its impurities, have an identical response factor at the detection wavelength. This is a flawed assumption for structurally diverse molecules. A more accurate chromatographic assay requires a well-characterized reference standard of 3-Chloro-4-(2-methylpropoxy)aniline, against which the sample is compared. However, what if a certified standard is unavailable, cost-prohibitive, or you need to independently assign its purity? This is where the distinction between relative and absolute quantification becomes critical.

The Conventional Workhorse: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1] For a substituted aniline like our target compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point.

HPLC Method Rationale & Protocol

The choice of a C18 column is based on its hydrophobicity, which is well-suited for retaining and separating moderately polar aromatic compounds like anilines.[1][2] A gradient elution using acetonitrile and water allows for the effective separation of the main analyte from both more polar and less polar impurities within a reasonable timeframe. UV detection at 254 nm is a common choice for aromatic compounds, offering good sensitivity.

Experimental Protocol: HPLC Purity Assay

  • Standard & Sample Preparation:

    • Reference Standard Stock (1 mg/mL): Accurately weigh approximately 25 mg of 3-Chloro-4-(2-methylpropoxy)aniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

    • Working Standard (0.1 mg/mL): Dilute 1.0 mL of the Reference Standard Stock solution to 10.0 mL with the same diluent.

    • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 3-Chloro-4-(2-methylpropoxy)aniline sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.[1]

    • Mobile Phase: A: Water; B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.[1]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Data Analysis (External Standard Method):

    • Inject the working standard and sample solutions.

    • Calculate the purity of the sample using the peak areas:

      • Purity (%) = (AreaSample / AreaStandard) × (ConcStandard / ConcSample) × PurityStandard

Limitations of the HPLC Approach
  • Dependency on Reference Standards: The accuracy of the assay is entirely dependent on the availability and certified purity of a 3-Chloro-4-(2-methylpropoxy)aniline reference standard.

  • Response Factor Variation: For impurity profiling, assuming all impurities have the same response factor as the main peak can lead to significant quantification errors.

  • Non-Destructive: The method is non-destructive to the sample bulk, but the collected fractions are diluted and may be difficult to recover.

A Powerful Alternative: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, particularly for volatile and semi-volatile compounds.[3] While anilines can be analyzed directly, their polarity can sometimes lead to poor peak shape. Derivatization is often employed to improve volatility and chromatographic performance.[3][4]

GC-MS Method Rationale & Protocol

Direct injection can be attempted first. If peak tailing is observed, derivatization with an agent like 4-carbethoxyhexafluorobutyryl chloride or a simple acetylation can be performed.[4] The mass spectrometer provides definitive identification based on the compound's mass spectrum, a significant advantage over UV detection.

Experimental Protocol: GC-MS Purity Assay (Direct Injection)

  • Standard & Sample Preparation:

    • Prepare stock and working solutions in a volatile solvent like methanol or ethyl acetate at concentrations similar to the HPLC method.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1) or Splitless, depending on concentration.

    • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

Limitations of the GC-MS Approach
  • Thermal Lability: Some aniline derivatives can be thermolabile, potentially degrading in the hot GC inlet.

  • Derivatization Complexity: If required, derivatization adds extra steps, time, and potential sources of error to the workflow.[3]

  • Less Suitable for Non-Volatile Impurities: It will not detect non-volatile impurities (e.g., salts, polymers) that would be observed by HPLC or qNMR.

The Metrological Solution: Quantitative NMR (qNMR)

qNMR stands apart as a primary ratio method of measurement.[5] This means it can provide a highly accurate measure of purity or concentration without needing a reference standard of the analyte itself.[6][7] The fundamental principle is that the integral area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, irrespective of the molecule's structure.[7][8]

By adding a known mass of a stable, high-purity internal standard to a known mass of the analyte, the purity of the analyte can be calculated directly.

qNMR Method Rationale & Protocol

The success of a qNMR experiment hinges on careful planning and execution.[7]

  • Internal Standard Selection: The chosen standard must be stable, non-volatile, highly pure, and have signals that do not overlap with the analyte's signals.[9][10] Maleic acid or dimethyl sulfone are excellent candidates.

  • Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is required. Dimethyl sulfoxide-d6 (DMSO-d6) is a versatile choice.

  • Signal Selection: Quantitation should be performed using well-resolved signals from both the analyte and the standard, ideally singlets or simple multiplets in a clear region of the spectrum.

  • Acquisition Parameters: To ensure accurate integration, the relaxation delay (D1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the signals of interest) to allow for complete magnetization recovery between scans.

qNMR_Workflow

Experimental Protocol: ¹H qNMR Purity Assay

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of 3-Chloro-4-(2-methylpropoxy)aniline into a clean NMR tube. Record the weight (Wanalyte).

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, PurityIS) into the same NMR tube. Record the weight (WIS).

    • Add approximately 0.7 mL of DMSO-d6 to the tube.

    • Cap the tube and vortex until both components are fully dissolved.

  • NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):

    • Pulse Program: Standard 1D pulse sequence (e.g., zg30).

    • Pulse Angle: 30 degrees (to reduce relaxation time).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 30 seconds (a conservative value to ensure full relaxation).

    • Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio >250:1 for integrated peaks).[9]

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transform, automatic phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal for the analyte (Ianalyte) and a signal for the internal standard (IIS). For 3-Chloro-4-(2-methylpropoxy)aniline, the two protons of the -CH2- group in the propoxy chain would be a good candidate. For maleic acid, the two vinyl protons give a sharp singlet.

    • Record the number of protons corresponding to each integrated signal (Nanalyte and NIS).

  • Purity Calculation:

    • The mass fraction (purity) of the analyte is calculated using the following equation:[9]

      • Purityanalyte (%) = (Ianalyte / IIS) × (NIS / Nanalyte) × (MWanalyte / MWIS) × (WIS / Wanalyte) × PurityIS

      • Where:

        • I = Integral area

        • N = Number of protons for the integrated signal

        • MW = Molecular Weight (Analyte: 199.68 g/mol ; Maleic Acid: 116.07 g/mol )

        • W = Weight

        • PurityIS = Certified purity of the internal standard

Head-to-Head Performance Comparison

The choice of analytical method is always a trade-off between different performance characteristics. The following table summarizes the expected performance of each technique for the assay of 3-Chloro-4-(2-methylpropoxy)aniline, in line with ICH Q2(R1) validation guidelines.[11]

Parameter Quantitative NMR (qNMR) HPLC-UV GC-MS
Principle Signal integral proportional to molar concentration.[7]Differential partitioning between phases; UV absorbance.[1]Partitioning in gas phase; mass-to-charge ratio detection.[3]
Specificity Excellent. High-resolution spectra allow for structural confirmation and selective integration.Good. Relies on chromatographic separation. Co-elution is possible.Excellent. Mass spectrum provides a unique fingerprint for identification.
Reference Standard Requires a certified internal standard (can be universal).[6]Requires a certified standard of the specific analyte.[1]Requires a certified standard of the specific analyte for quantification.
Accuracy Very High (Primary Method). Directly traceable to SI units.[6]High, but dependent on the accuracy of the reference standard's purity.High, but dependent on the reference standard and potential for thermal degradation.
Precision (RSD) < 1.0%< 1.0%< 2.0%
Linearity Range Wide dynamic range, often several orders of magnitude.[12]Typically 70-130% of target concentration.[13]Dependent on detector saturation, but generally good.
LOD/LOQ Higher than chromatographic methods (µg to mg range).[12]Low (ng to µg range).[14]Very Low (pg to ng range).
Analysis Time ~10-15 min per sample (including setup and acquisition).~20-35 min per sample (including gradient and re-equilibration).~15-25 min per sample.
Key Advantage Absolute quantification without an analyte-specific standard.[8]High-throughput, robust, industry-standard for routine QC.Definitive identification of volatile impurities.
Key Disadvantage Lower sensitivity, higher initial instrument cost.Accuracy is entirely dependent on the reference standard.Not suitable for non-volatile impurities; potential for analyte degradation.

Conclusion and Strategic Recommendations

The choice of an analytical method for the assay of 3-Chloro-4-(2-methylpropoxy)aniline should be driven by the intended purpose of the measurement.

Method_Selection

  • For Primary Characterization and Reference Standard Certification: Quantitative NMR (qNMR) is the unequivocal method of choice. Its status as a primary ratio method provides a direct, SI-traceable purity value without reliance on an analyte-specific standard, which is the very definition of certifying a new reference material.

  • For Routine Quality Control and High-Throughput Screening: HPLC-UV remains the most practical and efficient tool. Once a reference standard has been qualified (ideally by qNMR), the HPLC method is robust, highly precise, and easily automated for the routine analysis of multiple batches in a production environment.

  • For Impurity Identification and Specialized Investigations: GC-MS is invaluable when the goal is not just to quantify but to identify unknown volatile or semi-volatile impurities. Its high sensitivity and the structural information provided by the mass spectrum make it a powerful tool for troubleshooting and process development.

In a modern analytical laboratory, these techniques are not competitors but complementary tools. A comprehensive quality strategy would involve using qNMR to establish the purity of a primary reference standard of 3-Chloro-4-(2-methylpropoxy)aniline, which is then used to validate a robust, high-throughput HPLC method for daily quality control operations.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR.
  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR).
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • HWI Analytik GmbH. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy.
  • American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR.
  • BenchChem. (n.d.). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
  • Sigma-Aldrich. (n.d.). 3-chloro-4-(2-methylpropoxy)aniline.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD).
  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry.
  • Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • Sigma-Aldrich. (n.d.). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.
  • BenchChem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System.
  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization.
  • SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.

Sources

Validation

Alternative Synthetic Routes to 3-Chloro-4-(2-methylpropoxy)aniline: A Comparative Guide

Executive Summary 3-Chloro-4-(2-methylpropoxy)aniline (also known as 3-chloro-4-isobutoxyaniline, CAS: 5493-76-5) is a highly valued functionalized aniline building block used extensively in pharmaceutical discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

3-Chloro-4-(2-methylpropoxy)aniline (also known as 3-chloro-4-isobutoxyaniline, CAS: 5493-76-5) is a highly valued functionalized aniline building block used extensively in pharmaceutical discovery and agrochemical development. The presence of both a halogen handle (chlorine) and a sterically demanding, electron-donating isobutoxy ether presents unique chemoselectivity challenges during synthesis.

This guide critically evaluates three distinct synthetic pathways, providing researchers with self-validating protocols and mechanistic rationales to select the optimal route based on scale, budget, and available laboratory infrastructure.

Route 1: Classical Williamson Ether Synthesis & Béchamp Reduction (Industry Standard)

The most robust and scalable method relies on the sequential O-alkylation of 2-chloro-4-nitrophenol followed by the chemoselective reduction of the nitro group[1].

Mechanistic Insight & Causality
  • Alkylation: Potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to quantitatively deprotonate the phenol ( pKa​≈7.1 due to the electron-withdrawing nitro group) to its highly nucleophilic phenoxide, but weak enough to avoid competing E2 elimination of the isobutyl bromide.

  • Reduction: A critical failure point in chloroarene chemistry is the use of Palladium on Carbon (Pd/C) with hydrogen gas for nitro reduction. Pd/C frequently leads to unwanted hydrodehalogenation (loss of the chlorine atom). To ensure absolute chemoselectivity, the Béchamp reduction (Iron powder and NH4​Cl ) is employed[1]. The mild aqueous acidic conditions selectively reduce the nitro group via single-electron transfer mechanisms without breaking the Csp2​−Cl bond.

Experimental Protocol: Self-Validating Workflow

Step 1: Synthesis of 1-Isobutoxy-2-chloro-4-nitrobenzene

  • Charge a round-bottom flask with 2-chloro-4-nitrophenol (1.0 equiv) and anhydrous DMF (10 volumes).

  • Add K2​CO3​ (1.5 equiv). Validation checkpoint: The solution will immediately turn deep yellow/orange, confirming phenoxide formation.

  • Add isobutyl bromide (1.2 equiv) and heat to 80°C for 12 hours.

  • Workup: Quench with water to precipitate the product or extract with EtOAc. Wash the organic layer extensively with brine to remove residual DMF.

Step 2: Reduction to 3-Chloro-4-(2-methylpropoxy)aniline

  • Suspend the intermediate (1.0 equiv) in a 4:1 mixture of Ethanol:Water.

  • Add Iron powder (3.0 equiv) and NH4​Cl (3.0 equiv)[1].

  • Reflux vigorously for 4 hours. Validation checkpoint: The reaction mixture turns into a thick black slurry as Fe0 oxidizes to iron oxides.

  • Workup: Filter the hot mixture through a tightly packed pad of Celite® to remove iron salts. Concentrate the filtrate under reduced pressure to yield the target aniline.

Route 2: Buchwald-Hartwig Amination (Advanced Catalytic Approach)

For laboratories looking to avoid nitroaromatic intermediates (which can present explosive hazard risks at scale), a modern cross-coupling approach starting from 4-bromo-2-chloro-1-isobutoxybenzene is highly effective.

Mechanistic Insight & Causality

Synthesizing primary anilines directly from aryl halides using ammonia is notoriously difficult. The resulting primary amine is more nucleophilic than ammonia, leading to over-arylation (diarylamine formation), and ammonia itself strongly binds to palladium, poisoning the catalyst[2].

However, recent breakthroughs in ligand design (e.g., bulky biheteroaryl phosphines like KPhos) enable the direct use of inexpensive aqueous ammonia ( NH4​OH )[3]. This route exploits the differential bond dissociation energies of the starting material: the Palladium catalyst undergoes oxidative addition exclusively at the weaker C−Br bond, leaving the C−Cl bond perfectly intact for downstream functionalization.

Experimental Protocol: Self-Validating Workflow
  • In a pressure vessel, combine 4-bromo-2-chloro-1-isobutoxybenzene (1.0 equiv), Pd2​(dba)3​ precatalyst (2 mol%), and KPhos ligand (4 mol%)[3].

  • Add degassed 1,4-dioxane and aqueous ammonia (28% NH3​ in water, 5.0 equiv) alongside KOH (2.0 equiv)[3].

  • Seal the vessel and heat at 90°C for 18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water. Purify via silica gel chromatography. Validation checkpoint: LC-MS should show a mass of [M+H]+ = 200.1, with no significant peak at [M+H]+ = 382 (which would indicate the unwanted diarylamine dimer).

Route 3: Electrophilic Chlorination of Protected Aniline (Regioselective Approach)

A third alternative involves the chlorination of 4-isobutoxyaniline.

Mechanistic Insight & Causality

Direct chlorination of the free aniline is uncontrolled and leads to rapid over-chlorination and oxidation. By protecting the amine as an acetamide (acetanilide), the electron-donating power of the nitrogen is dampened. The bulky isobutoxy group at the para position and the acetamide at the ipso position direct the incoming electrophile (from N-Chlorosuccinimide, NCS) to the ortho position relative to the ether. However, steric clashing often results in poor regioselectivity and difficult separations, making this the least favorable route for high-purity applications.

Quantitative Data Presentation & Route Comparison

The following table summarizes the performance metrics of each route based on established synthetic benchmarks:

Performance MetricRoute 1: Alkylation & ReductionRoute 2: Buchwald-HartwigRoute 3: Electrophilic Chlorination
Overall Yield 75 – 85%60 – 75%40 – 55%
Step Count 2 Steps2 Steps (from phenol)3 Steps
Chemoselectivity Excellent (with Fe/ NH4​Cl )Excellent (C-Br vs C-Cl)Poor (Isomeric mixtures)
Reagent Cost Low (Commodity chemicals)High (Pd, specialized ligands)Moderate
Scalability High (Kilogram scale)Moderate (Pressure vessels needed)Low (Difficult purification)

Pathway Visualization

G cluster_route1 Route 1: Classical Alkylation & Reduction cluster_route2 Route 2: Buchwald-Hartwig Amination A1 2-Chloro-4-nitrophenol B1 1-Isobutoxy-2-chloro-4-nitrobenzene A1->B1 Isobutyl bromide, K2CO3 Williamson Ether Synthesis Target 3-Chloro-4-(2-methylpropoxy)aniline (Target Molecule) B1->Target Fe/NH4Cl, EtOH/H2O Chemoselective Reduction A2 4-Bromo-2-chloro-1-isobutoxybenzene A2->Target NH3 (aq), Pd-Catalyst, Base C-N Cross-Coupling

Figure 1: Comparison of Classical and Catalytic Synthetic Routes to 3-Chloro-4-(2-methylpropoxy)aniline.

References

  • 3-chloro-4-(2-methylpropoxy)
  • Detailed experimental protocol for 3-Chloro-4-(isopentyloxy)
  • Source: nih.
  • Source: rsc.

Sources

Comparative

A Comparative Guide to the Certificate of Analysis for 3-Chloro-4-(2-methylpropoxy)aniline: Ensuring Quality for Pharmaceutical Research and Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the quality and purity of starting materials and intermediates are paramount. 3-Chloro-4-(2-methylpropoxy)an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the quality and purity of starting materials and intermediates are paramount. 3-Chloro-4-(2-methylpropoxy)aniline is a key building block in the synthesis of a variety of pharmacologically active molecules. Its utility is predicated on a well-defined purity profile, as even trace impurities can have a significant impact on the efficacy, safety, and stability of the final drug substance.

This guide provides an in-depth comparison of the analytical characterization of 3-Chloro-4-(2-methylpropoxy)aniline, presenting a model Certificate of Analysis (CoA) and contrasting it with potential alternatives. The experimental data and methodologies herein are designed to offer a practical framework for researchers to assess the quality of this critical intermediate.

Understanding the Importance of a Certificate of Analysis

A Certificate of Analysis is a formal document that provides detailed information about the quality and purity of a specific batch of a chemical compound. For a key intermediate like 3-Chloro-4-(2-methylpropoxy)aniline, the CoA is not merely a formality but a critical component of quality assurance. It provides a snapshot of the compound's identity, purity, and the levels of any detected impurities. This information is essential for:

  • Reproducibility in Synthesis: Ensuring consistent starting material quality is fundamental to achieving reproducible results in multi-step synthetic processes.

  • Impurity Profiling of the Active Pharmaceutical Ingredient (API): Impurities in starting materials can carry through the synthetic route or lead to the formation of new impurities in the final API.

  • Regulatory Compliance: Regulatory bodies such as the FDA and EMA require stringent control over the purity of drug substances, and this begins with the starting materials. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances[1][2][3].

Model Certificate of Analysis: 3-Chloro-4-(2-methylpropoxy)aniline

Below is a representative Certificate of Analysis for a high-purity batch of 3-Chloro-4-(2-methylpropoxy)aniline, outlining the typical tests, specifications, and results.

Table 1: Certificate of Analysis - 3-Chloro-4-(2-methylpropoxy)aniline

Test Method Specification Result
Appearance VisualWhite to off-white solidConforms
Identification by ¹H NMR NMR SpectroscopyConforms to structureConforms
Purity by HPLC HPLC-UV (254 nm)≥ 99.0%99.6%
Individual Impurity by HPLC HPLC-UV (254 nm)≤ 0.15%Largest Impurity: 0.08%
Total Impurities by HPLC HPLC-UV (254 nm)≤ 0.5%0.25%
Residual Solvents GC-HSMeets ICH Q3C limitsConforms
Water Content Karl Fischer Titration≤ 0.5%0.12%
Sulphated Ash USP <281>≤ 0.1%0.05%
Heavy Metals USP <231>≤ 10 ppm< 10 ppm

Comparative Analysis with Alternative Substituted Anilines

To appreciate the quality specifications of 3-Chloro-4-(2-methylpropoxy)aniline, it is useful to compare it with other structurally similar anilines that might be considered as alternative building blocks in certain synthetic contexts. The choice of an alternative often depends on the desired electronic properties, lipophilicity, and metabolic stability of the final molecule.

Table 2: Comparison of Physicochemical and Purity Data for Substituted Anilines

Parameter 3-Chloro-4-(2-methylpropoxy)aniline Alternative A: 3-Chloro-4-isopropoxyaniline Alternative B: 3-Chloro-4-methoxyaniline
CAS Number 5493-76-552789-33-05345-54-0
Molecular Weight 199.68 g/mol 185.65 g/mol [4]157.60 g/mol
Typical Purity (HPLC) ≥ 99.0%≥ 98.0%≥ 97.0%
Key Impurities Starting materials (e.g., 2-chloro-4-nitrophenol), over-alkylation products, de-halogenated species.Similar impurity profile to the target compound.Aniline metabolites of related compounds.
LogP (Predicted) ~3.2~2.7~1.9

Discussion of Comparison:

  • Purity: High-purity grades of 3-Chloro-4-(2-methylpropoxy)aniline (≥ 99.0%) are commercially available, which is crucial for minimizing downstream purification challenges. Alternatives may be available at slightly lower purity grades, which could be acceptable for early-stage research but may require more rigorous purification in later development phases.

  • Lipophilicity (LogP): The 2-methylpropoxy (isobutoxy) group in the target compound imparts a higher degree of lipophilicity compared to the isopropoxy and methoxy analogues. This can be a desirable feature in drug design to enhance membrane permeability and target engagement.

  • Impurity Profile: The nature and level of impurities are critical considerations. A thorough understanding of the synthetic route is necessary to anticipate potential process-related impurities. For all three compounds, impurities arising from the starting materials and side reactions during synthesis are expected.

Experimental Protocols for Quality Control

To ensure the quality of 3-Chloro-4-(2-methylpropoxy)aniline, a suite of analytical techniques is employed. The following sections detail the methodologies for the key tests outlined in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the primary technique for assessing the purity of 3-Chloro-4-(2-methylpropoxy)aniline and quantifying any impurities.

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC purity and impurity analysis.

Step-by-Step HPLC Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio may need to be optimized for optimal separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the 3-Chloro-4-(2-methylpropoxy)aniline reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

  • Data Analysis: Calculate the percentage purity and the levels of individual impurities by comparing the peak areas in the sample chromatogram to the reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification

¹H NMR spectroscopy is a powerful tool for confirming the identity and structure of 3-Chloro-4-(2-methylpropoxy)aniline.

Predicted ¹H NMR Spectral Data:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic-H6.7 - 7.0m3H
-NH₂3.5 - 4.5br s2H
-O-CH₂-3.7 - 3.9d2H
-CH(CH₃)₂2.0 - 2.2m1H
-(CH₃)₂0.9 - 1.1d6H

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing and Interpretation: Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the signals. Compare the chemical shifts, multiplicities, and integration values to the expected structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

GC-MS is used to identify and quantify residual solvents from the manufacturing process.

Experimental Workflow for GC-MS Analysis

Caption: Workflow for GC-MS residual solvent analysis.

Step-by-Step GC-MS Protocol:

  • Sample Preparation: Accurately weigh a portion of the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

  • GC-MS Conditions:

    • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

    • Carrier Gas: Helium.

    • Oven Temperature Program: A programmed temperature ramp to separate solvents with different boiling points.

    • Mass Spectrometer: Operated in full scan mode to identify the solvents.

  • Data Analysis: Identify and quantify the residual solvents by comparing the retention times and mass spectra to a library of known solvents and using a calibrated standard.

Conclusion

The quality of 3-Chloro-4-(2-methylpropoxy)aniline is a critical factor in the successful development of new pharmaceutical agents. A comprehensive Certificate of Analysis, supported by robust analytical methodologies, provides the necessary assurance of its identity, purity, and impurity profile. By understanding the data presented in a CoA and the experimental techniques used to generate it, researchers can make informed decisions about the suitability of a particular batch of this important building block for their research and development activities. When considering alternatives, a thorough evaluation of their comparative purity, physicochemical properties, and potential impact on the final drug substance is essential.

References

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2). [Link]

  • European Medicines Agency. (2006, October). ICH Q3A(R2) Impurities in new drug substances. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • PubChem. 3-Chloro-4-isopropylaniline. [Link]

  • Agilent. Certificate of Analysis - 2D-LC Solution. [Link]

  • PubChem. 4-Isopropoxyaniline. [Link]

  • Academia.edu. (PDF) Theoretical structural analysis of 3-CHLORO-4-FLUORO-ANILINE. [Link]

Sources

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